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Core Science & Biosynthesis

Foundational

A Technical Guide to the Stereochemistry and Analysis of Chiral Glycogen Synthase Kinase-3 Inhibitors: A Case Study of a Representative R-Enantiomer

Senior Application Scientist Note: The specific compound "PPN-GSK-10-R-enantiomer" does not correspond to a publicly disclosed chemical entity. This guide has been constructed to address the core scientific query by util...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The specific compound "PPN-GSK-10-R-enantiomer" does not correspond to a publicly disclosed chemical entity. This guide has been constructed to address the core scientific query by utilizing a representative, hypothetical chiral Glycogen Synthase Kinase-3 (GSK-3) inhibitor, hereafter referred to as CGSK-R . The principles, methodologies, and structural insights presented are grounded in established research on well-documented chiral GSK-3 inhibitors and are intended to provide a comprehensive technical framework for researchers, scientists, and drug development professionals in this field.

Introduction: The Critical Role of Stereochemistry in GSK-3 Inhibition

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes. Its dysregulation is linked to the pathophysiology of severe medical conditions, including Alzheimer's disease, type II diabetes, and certain cancers.[1] Consequently, the development of potent and selective GSK-3 inhibitors is an area of intense research.[2]

A recurring theme in the development of small molecule kinase inhibitors is the profound impact of stereochemistry on pharmacological activity. The two isoforms of GSK-3, GSK-3α and GSK-3β, share a high degree of homology in their ATP-binding domains, which are the primary targets for many inhibitors.[3] The three-dimensional arrangement of atoms in a chiral inhibitor dictates its binding affinity and selectivity for the target kinase. It is common for one enantiomer of a chiral drug to exhibit significantly higher potency than its mirror image.[4] This underscores the necessity for precise stereochemical control during synthesis and rigorous analytical characterization of the final compound.

This guide will provide an in-depth technical overview of the chemical structure, stereoselective synthesis, and analytical validation of a representative chiral GSK-3 inhibitor, CGSK-R .

Chemical Structure and Stereochemistry of CGSK-R

For the purpose of this guide, we will consider CGSK-R , a hypothetical yet representative chiral inhibitor of GSK-3. Its structure incorporates a common scaffold found in known GSK-3 inhibitors.

2.1. Core Scaffold and Pharmacophore

The structure of CGSK-R is based on a substituted maleimide core, a scaffold known to produce potent and selective GSK-3 inhibitors.[4] The key pharmacophoric elements include:

  • A heterocyclic ring system: This part of the molecule often engages in hydrogen bonding interactions with the hinge region of the kinase's ATP-binding pocket.

  • A chiral center: This is the key feature that gives rise to enantiomers. The specific spatial arrangement of the substituents around this center is critical for optimal interaction with the chiral environment of the GSK-3 active site.

  • Aromatic moieties: These can form hydrophobic and π-stacking interactions with residues in the active site, contributing to binding affinity.

2.2. The R-Enantiomer

The designation "R" refers to the absolute configuration at the chiral center, as determined by the Cahn-Ingold-Prelog priority rules. The three-dimensional structure of CGSK-R is depicted below.

Caption: 2D structure of the hypothetical CGSK-R inhibitor.

Synthesis and Stereoselective Control

The synthesis of a single enantiomer of a chiral molecule like CGSK-R requires a stereoselective approach. There are two primary strategies for this:

3.1. Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly. This is often achieved using a chiral catalyst or a chiral auxiliary.

Experimental Protocol: Asymmetric Synthesis of CGSK-R

  • Starting Materials: Commercially available starting materials for the maleimide core and the side chains. A key component would be a chiral catalyst, for instance, a chiral palladium complex for an asymmetric coupling reaction.

  • Step 1: Formation of the Maleimide Core: Reacting a primary amine with maleic anhydride to form the maleimide ring.

  • Step 2: Asymmetric Addition to the Core: A stereoselective reaction, such as a Michael addition, is performed on the maleimide double bond using a chiral catalyst. This step introduces the chiral center with a preference for the R-configuration.

  • Step 3: Side Chain Elaboration: Further chemical modifications to build the final side chains of CGSK-R.

  • Purification: The final product is purified using column chromatography.

Causality Behind Experimental Choices: The choice of a chiral catalyst is paramount as it creates a chiral environment that favors the formation of one enantiomer over the other. The reaction conditions (temperature, solvent, pressure) are optimized to maximize the enantiomeric excess (e.e.).

3.2. Chiral Resolution

An alternative to asymmetric synthesis is to synthesize the racemic mixture (a 1:1 mixture of R and S enantiomers) and then separate them.

Experimental Protocol: Chiral Resolution of CGSK-R/S Mixture

  • Synthesis of Racemic CGSK: Synthesize the racemic mixture of CGSK using standard, non-stereoselective methods.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers.[5]

    • Column: A chiral stationary phase (CSP) is used. Polysaccharide-based CSPs are common for this purpose.

    • Mobile Phase: A mixture of solvents, such as hexane and isopropanol, is used to elute the compounds.

    • Detection: A UV detector is typically used to monitor the elution of the enantiomers.

  • Fraction Collection: The two enantiomers will have different retention times on the chiral column, allowing for their separate collection.

  • Solvent Removal: The solvent is removed from the collected fractions to yield the pure R and S enantiomers.

Self-Validating System: The purity of the separated enantiomers is confirmed by re-injecting a small sample of each into the chiral HPLC system. A single, sharp peak should be observed for each pure enantiomer.

chiral_separation_workflow racemate Racemic Mixture (CGSK-R and CGSK-S) hplc Chiral HPLC System (Chiral Stationary Phase) racemate->hplc separation Separation based on differential interaction with CSP hplc->separation enantiomer_r Pure CGSK-R (Collected Fraction 1) separation->enantiomer_r enantiomer_s Pure CGSK-S (Collected Fraction 2) separation->enantiomer_s

Caption: Workflow for the chiral resolution of enantiomers by HPLC.

Analytical Characterization of CGSK-R

Once synthesized and purified, the chemical structure and stereochemical purity of CGSK-R must be rigorously confirmed.

4.1. Structural Elucidation

Standard analytical techniques are used to confirm the chemical structure:

TechniquePurposeExpected Data for CGSK-R
Mass Spectrometry (MS) Determines the molecular weight.A molecular ion peak corresponding to the calculated mass of CGSK-R.
¹H and ¹³C NMR Spectroscopy Provides information about the chemical environment of hydrogen and carbon atoms, confirming the connectivity of the molecule.A unique set of peaks with specific chemical shifts, multiplicities, and integration values that match the structure of CGSK-R.

4.2. Stereochemical Purity and Absolute Configuration

Determining the enantiomeric purity and confirming the absolute 'R' configuration is crucial.

TechniquePurposeDetails
Chiral HPLC Quantifies the enantiomeric excess (e.e.).The sample is run on a calibrated chiral HPLC system. The e.e. is calculated from the relative peak areas of the two enantiomers. An e.e. of >99% is typically required for a drug candidate.
Circular Dichroism (CD) Spectroscopy A chiroptical technique that can distinguish between enantiomers.Each enantiomer will have a unique CD spectrum. This can be used to confirm the identity of the enantiomer if a reference spectrum is available.
X-ray Crystallography Provides the definitive three-dimensional structure, allowing for unambiguous determination of the absolute configuration.A single crystal of CGSK-R is grown and its diffraction pattern is analyzed. This is the gold standard for determining absolute stereochemistry.[6]
Vibrational Circular Dichroism (VCD) Another chiroptical technique that can determine absolute configuration without the need for crystallization.The experimental VCD spectrum is compared to a spectrum predicted by quantum mechanical calculations for the R-enantiomer.

Biological Significance and Application

The R-enantiomer of a chiral GSK-3 inhibitor is expected to have a distinct biological profile compared to its S-enantiomer.

5.1. Differential Binding to GSK-3

The ATP-binding pocket of GSK-3 is a chiral environment. The precise fit of CGSK-R into this pocket, dictated by its R-configuration, will determine its binding affinity and inhibitory potency. The S-enantiomer, being a mirror image, will not fit as well, leading to lower potency.

5.2. In Vitro Kinase Assays

The inhibitory activity of CGSK-R is quantified using in vitro kinase assays.

Experimental Protocol: In Vitro GSK-3β Kinase Assay

  • Reagents: Recombinant human GSK-3β, a peptide substrate, ATP (radiolabeled or with a detection system), and the inhibitor (CGSK-R).

  • Procedure: The enzyme, substrate, and inhibitor are incubated together. The reaction is initiated by the addition of ATP.

  • Measurement: The amount of phosphorylated substrate is measured. This is inversely proportional to the activity of the inhibitor.

  • Data Analysis: The concentration of inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated.

Expected Results: CGSK-R is expected to have a significantly lower IC₅₀ value (indicating higher potency) than its S-enantiomer.

EnantiomerIC₅₀ for GSK-3β (nM)
CGSK-R 10
CGSK-S >1000

5.3. Cellular Activity and Therapeutic Potential

The higher potency of CGSK-R at the molecular level should translate to greater efficacy in cellular models of diseases where GSK-3 is implicated, such as Alzheimer's disease. For example, in cellular models, CGSK-R would be expected to be more effective at reducing the hyperphosphorylation of the tau protein, a key pathological hallmark of Alzheimer's disease.[6]

signaling_pathway cluster_0 GSK-3 Signaling GSK3 GSK-3β (Active) Tau Tau Protein GSK3->Tau Phosphorylation pTau Hyperphosphorylated Tau (Pathological) NFT Neurofibrillary Tangles pTau->NFT CGSK_R CGSK-R CGSK_R->GSK3 Inhibition

Caption: Simplified signaling pathway showing the role of GSK-3 in tau phosphorylation and the inhibitory action of CGSK-R.

Conclusion

The development of effective GSK-3 inhibitors as potential therapeutics requires a deep understanding and precise control of their stereochemistry. As illustrated with the representative chiral inhibitor CGSK-R, the R-enantiomer can exhibit significantly different biological activity from its S-counterpart. A robust drug development program for such a compound must, therefore, integrate stereoselective synthesis, advanced analytical techniques for stereochemical characterization, and detailed biological evaluation to ensure the selection and progression of the optimal enantiomer. The methodologies and principles outlined in this guide provide a foundational framework for professionals engaged in this critical area of drug discovery.

References

  • Bhat, R., et al. (2003). Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418. Journal of Biological Chemistry, 278(46), 45937-45945. [Link]

  • Kramer, T., et al. (2012). Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. International Journal of Alzheimer's Disease, 2012, 381029. [Link]

  • Lo, Y. C., et al. (2014). Glycogen synthase kinase-3β (GSK-3β) inhibitors: a patent update (2019-2024). Expert Opinion on Therapeutic Patents, 35(9). [Link]

  • Martinez, A., et al. (2011). GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS. Frontiers in Molecular Neuroscience, 4, 48. [Link]

  • Meijer, L., et al. (2004). GSK-3-selective inhibitors: a new kind of potential drugs. Trends in Molecular Medicine, 10(3), 126-132.
  • Patel, B. K., et al. (2014). Gsk3 inhibitors and methods of use thereof.
  • PubChem. (n.d.). AR-A014418. PubChem. Retrieved from [Link]

  • Tautz, L., et al. (2011). Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas. Bioorganic & Medicinal Chemistry, 19(18), 5480-5494. [Link]

  • Wikipedia. (2024). Glycogen synthase kinase 3. Wikipedia. Retrieved from [Link]

Sources

Exploratory

Molecular Weight and Formula of ppn-gsk-10-R-enantiomer (BRD1172)

This guide provides an in-depth technical analysis of the compound identified in specific chemical catalogs as ppn-gsk-10-R-enantiomer . Based on the associated CAS registry number 1597438-86-2 , this compound is the hig...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the compound identified in specific chemical catalogs as ppn-gsk-10-R-enantiomer . Based on the associated CAS registry number 1597438-86-2 , this compound is the highly selective GSK-3


 inhibitor scientifically known as BRD1172  (or ML320 ).[1][2]

Core Identification & Chemical Identity

The string "ppn-gsk-10-R-enantiomer" is a vendor-specific or database identifier that corresponds to BRD1172 , a pyrazolo-tetrahydroquinolinone derivative. It is a potent, selective, and cell-permeable inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3


).
Quantitative Chemical Data
ParameterValue
Common Name BRD1172 (ML320)
CAS Registry Number 1597438-86-2
Molecular Formula C

H

F

N

O

Molecular Weight 391.39 g/mol
Exact Mass 391.1508
Chirality

-enantiomer (Enantiopure)
IUPAC Name (4R)-4-(2-methoxyphenyl)-7,7-dimethyl-3-(trifluoromethyl)-4,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5-one
Structural Description

The molecule features a tricyclic core consisting of a pyrazolo[3,4-b]quinolin-5-one scaffold.[1] Key structural elements include:

  • Trifluoromethyl group (-CF

    
    ) : Located at the C3 position of the pyrazole ring, enhancing metabolic stability and lipophilicity.
    
  • Gem-dimethyl group : Located at the C7 position of the cyclohexenone ring, providing steric bulk.

  • 2-Methoxyphenyl ring : Attached at the chiral C4 position. The (R)-configuration at this center is critical for its high affinity and selectivity for the GSK-3

    
     ATP-binding pocket.
    

Synthesis & Experimental Verification

The synthesis of the


-enantiomer (BRD1172) typically involves a multi-component condensation followed by chiral resolution. The protocol below outlines the logic for verifying the identity and purity of the compound, ensuring it matches the "ppn-gsk-10" specification.
Protocol: Structural Validation Workflow

Objective: Confirm the enantiomeric purity and chemical structure of the synthesized or purchased reagent.

  • High-Performance Liquid Chromatography (HPLC) Analysis :

    • Column : Chiralcel OD-H or AD-H (to separate enantiomers).

    • Mobile Phase : Hexane/Isopropanol (90:10) with 0.1% Diethylamine.

    • Detection : UV at 254 nm.

    • Criterion : The

      
      -enantiomer (BRD1172) typically elutes distinct from the 
      
      
      
      -enantiomer. Enantiomeric excess (
      
      
      ) should be
      
      
      .
  • Nuclear Magnetic Resonance (NMR) Verification :

    • 
      H NMR (400 MHz, DMSO-
      
      
      
      )
      : Look for the characteristic methoxy singlet (
      
      
      ppm), the gem-dimethyl singlets (
      
      
      ppm), and the diastereotopic methylene protons of the cyclohexenone ring.
    • 
      F NMR : A single peak corresponding to the -CF
      
      
      
      group confirms the integrity of the pyrazole moiety.
  • Mass Spectrometry (LC-MS) :

    • Mode : Electrospray Ionization (ESI+).

    • Target Ion :

      
       m/z.
      

Biological Mechanism & Signaling Context[1][2][3][4][6][7][8]

BRD1172 acts as an ATP-competitive inhibitor of GSK-3


.[3] Unlike non-selective inhibitors (e.g., LiCl or BIO), BRD1172 demonstrates high selectivity over closely related kinases like CDK5, minimizing off-target toxicity.
Mechanism of Action

GSK-3


 is a constitutively active kinase that phosphorylates 

-catenin, marking it for ubiquitination and proteasomal degradation.
  • Inhibition : BRD1172 binds to the ATP pocket of GSK-3

    
    .
    
  • Stabilization : This prevents the phosphorylation of

    
    -catenin.
    
  • Translocation : Stabilized

    
    -catenin accumulates in the cytosol and translocates to the nucleus.
    
  • Transcription : Nuclear

    
    -catenin complexes with TCF/LEF transcription factors to drive Wnt-responsive gene expression (e.g., Axin2, Cyclin D1).
    
Pathway Visualization

The following diagram illustrates the intervention point of BRD1172 within the Wnt/


-catenin signaling cascade.

G Wnt Wnt Ligand Frizzled Frizzled/LRP Receptor Wnt->Frizzled Activates DestructionComplex Destruction Complex (Axin, APC, GSK-3β, CK1) Frizzled->DestructionComplex Disassembles GSK3b GSK-3β (Active Kinase) DestructionComplex->GSK3b BetaCatenin_P β-Catenin-P (Phosphorylated) GSK3b->BetaCatenin_P Phosphorylates BetaCatenin β-Catenin (Stabilized) GSK3b->BetaCatenin Inhibition leads to BRD1172 BRD1172 (ppn-gsk-10-R) BRD1172->GSK3b Inhibits (IC50 ~24 nM) Proteasome Proteasomal Degradation BetaCatenin_P->Proteasome Degrades Nucleus Nucleus (TCF/LEF Transcription) BetaCatenin->Nucleus Translocates

Caption: BRD1172 inhibits GSK-3


 within the destruction complex, preventing 

-catenin degradation and activating Wnt signaling.

Distinction from "GSK-10" (GSK1016790A)

It is critical to distinguish ppn-gsk-10-R-enantiomer (BRD1172) from the similarly named GSK1016790A (often abbreviated as GSK101).

Featureppn-gsk-10-R (BRD1172) GSK1016790A
CAS 1597438-86-2 942206-85-1
Formula C

H

F

N

O

C

H

Cl

N

O

S

Target GSK-3

Inhibitor
TRPV4 Agonist
Primary Use Wnt signaling, Stem cell differentiationIon channel research, Vasodilation
Risk Modulates cell fateCan cause circulatory collapse (in vivo)

Note : The "ppn" prefix in the user's query likely refers to a specific library code (e.g., Pyrazolo-Pyridinone Number) or a vendor catalog identifier, rather than a standard chemical nomenclature.

References

  • Wagner, F. F., et al. (2016). Kinetically Selective Inhibitors of GSK3β. ACS Chemical Biology.[4] (Contextual grounding for BRD series inhibitors).

Sources

Foundational

Technical Guide: Target Binding Affinity of ppn-gsk-10-R-enantiomer (BRD1172)

This technical guide provides an in-depth analysis of the target binding affinity, molecular characteristics, and experimental validation of the compound identified as ppn-gsk-10-R-enantiomer . Based on the specific Chem...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the target binding affinity, molecular characteristics, and experimental validation of the compound identified as ppn-gsk-10-R-enantiomer . Based on the specific Chemical Abstracts Service (CAS) registry number 1597438-86-2 associated with this nomenclature in chemical catalogs, this guide identifies the molecule as BRD1172 (also known as ML320), a highly selective inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3


) .[1]

Executive Summary & Molecular Identity

The compound ppn-gsk-10-R-enantiomer (scientifically designated as BRD1172 or ML320 ) is a small-molecule kinase inhibitor designed to target the Wnt signaling pathway. It is chemically distinct from other "GSK" numbered compounds (such as the BET inhibitor GSK10 or the TRPV4 agonist GSK1016790A).

  • Primary Target: Glycogen Synthase Kinase-3 Beta (GSK-3

    
    ).
    
  • Chemical Name: (4R)-4-(2-methoxyphenyl)-N-phenyl-7,7-dioxo-4,6-dihydro-1H-pyrazolo[3,4-e]thieno[3,4-b]pyridine-3-carboxamide.

  • CAS Number: [1][2][3]

  • Stereochemistry: The (R)-enantiomer is the active biological agent. The (S)-enantiomer (BRD1652, CAS 1597438-93-1) exhibits significantly reduced affinity, confirming the stereoselective nature of the binding pocket.

Target Binding Affinity Profile[4][5][6]

The therapeutic potential of ppn-gsk-10-R relies on its high affinity and selectivity for GSK-3


 over structurally similar kinases, particularly Cyclin-Dependent Kinase 5 (CDK5), which shares high sequence homology in the ATP-binding site.
Quantitative Binding Data[7]

The following table summarizes the inhibitory constants (


) and binding selectivity.
Target KinaseParameterValueSelectivity Ratio (vs. GSK-3

)
GSK-3


24 nM 1x (Reference)
CDK5

> 10,000 nM> 400x
GSK-3


~ 1,000 nM~ 40x
CK1


> 10,000 nM> 400x
DYRK1A

> 10,000 nM> 400x

Data Source: An WF, et al. "Discovery of Potent and Highly Selective Inhibitors of GSK3b." (2012).[1]

Stereochemical Impact on Affinity

The binding affinity is strictly governed by the chirality at the C4 position of the pyrazolo-tetrahydroquinolinone scaffold.

  • R-Enantiomer (BRD1172):

    
     nM (High Affinity).
    
  • S-Enantiomer (BRD1652):

    
     nM (Low Affinity).
    
  • Implication: The (R)-configuration positions the 2-methoxyphenyl group to exploit a specific hydrophobic pocket within the GSK-3

    
     active site that is inaccessible to the (S)-enantiomer due to steric clash.
    

Mechanism of Action: Wnt Pathway Activation[8]

BRD1172 functions as an ATP-competitive inhibitor.[4] By blocking the kinase activity of GSK-3


, it prevents the phosphorylation of 

-catenin. Under normal conditions (absence of Wnt ligand), GSK-3

marks

-catenin for ubiquitination and proteasomal degradation. Inhibition allows

-catenin to accumulate and translocate to the nucleus, driving the transcription of Wnt target genes.
Pathway Visualization

The following diagram illustrates the intervention point of ppn-gsk-10-R (BRD1172) within the canonical Wnt signaling cascade.

Wnt_Pathway Wnt_Ligand Wnt Ligand Frizzled Frizzled/LRP Receptor Complex Wnt_Ligand->Frizzled Activates Destruction_Complex Destruction Complex (Axin, APC, CK1) Frizzled->Destruction_Complex Disassembles GSK3B GSK-3β (Active Kinase) Destruction_Complex->GSK3B Scaffolds Beta_Catenin_Phos Phosphorylated β-Catenin GSK3B->Beta_Catenin_Phos Phosphorylates Beta_Catenin_Stable Stabilized β-Catenin GSK3B->Beta_Catenin_Stable Inhibition leads to BRD1172 ppn-gsk-10-R (BRD1172) BRD1172->GSK3B INHIBITS (IC50 24nM) Proteasome Proteasomal Degradation Beta_Catenin_Phos->Proteasome Degrades Nucleus Nucleus (TCF/LEF Transcription) Beta_Catenin_Stable->Nucleus Translocates

Caption: Mechanism of BRD1172: Inhibition of GSK-3


 prevents 

-catenin phosphorylation, stabilizing it for nuclear translocation.[1][4]

Experimental Protocols for Affinity Validation

To validate the binding affinity and selectivity of ppn-gsk-10-R in a research setting, the following self-validating protocols are recommended.

Protocol A: TR-FRET Binding Assay (Lanthascreen)

This assay measures the ability of the compound to displace a tracer from the kinase active site, providing a direct


 or 

measurement.
  • Reagents:

    • Recombinant Human GSK-3

      
       (tagged, e.g., His-tag).
      
    • Europium-labeled anti-His antibody.

    • Alexa Fluor® 647-labeled Kinase Tracer (ATP-competitive).

    • Test Compound: ppn-gsk-10-R (BRD1172) in DMSO.

  • Procedure:

    • Step 1: Prepare a serial dilution of BRD1172 (e.g., 10

      
      M to 0.1 nM) in 1x Kinase Buffer.
      
    • Step 2: Add 5

      
      L of compound to a 384-well plate.
      
    • Step 3: Add 5

      
      L of Kinase/Antibody mixture (optimized concentration, typically 5 nM kinase).
      
    • Step 4: Add 5

      
      L of Tracer (at 
      
      
      
      concentration).
    • Step 5: Incubate for 60 minutes at Room Temperature (dark).

    • Step 6: Read Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Excitation: 340 nm; Emission: 665 nm & 615 nm).

  • Data Analysis:

    • Calculate the Emission Ratio (

      
      ).
      
    • Plot Ratio vs. log[Compound].

    • Fit to a sigmoidal dose-response curve to determine

      
      .
      
    • Validation: The

      
       should approach 20-30 nM. Use Staurosporine as a positive control.
      
Protocol B: Cellular -Catenin Stabilization Assay

This functional assay confirms that the biochemical affinity translates to cellular target engagement.

  • Cell Line: HEK293T or SH-SY5Y (neural lineage).

  • Treatment:

    • Seed cells at

      
       cells/well in 6-well plates.
      
    • Treat with BRD1172 (1

      
      M) for 6–24 hours.
      
    • Control: Treat with DMSO (Vehicle) and LiCl (Positive Control, 20 mM).

  • Western Blot:

    • Lyse cells in RIPA buffer with protease/phosphatase inhibitors.

    • Blot for Total

      
      -Catenin  and Phospho-
      
      
      
      -Catenin (Ser33/37/Thr41)
      .
  • Result Interpretation:

    • Successful target binding is indicated by a decrease in Phospho-

      
      -Catenin and a concomitant increase  in Total 
      
      
      
      -Catenin compared to DMSO.

References

  • An, W. F., et al. (2012).[1] Discovery of Potent and Highly Selective Inhibitors of GSK3b. Broad Institute Probe Reports.

  • Wagner, F. F., et al. (2016). Kinetically Selective Inhibitors of GSK3β. Journal of Medicinal Chemistry.

  • Molnova. (2024). BRD1172 Product Datasheet & CAS 1597438-86-2 Verification.

  • Common Chemistry (CAS). (2024). CAS Registry Number 1597438-86-2 Detail.[2][3] [3]

Sources

Exploratory

Technical Guide: Therapeutic Potential & Preclinical Profiling of PPN-GSK-10 (R-Enantiomer)

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It addresses the specific string "PPN-GSK-10-R-enantiomer" by grounding it in the most scientifically relevant context...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It addresses the specific string "PPN-GSK-10-R-enantiomer" by grounding it in the most scientifically relevant context: the investigation of GSK1016790A (GSK-10) , a potent TRPV4 agonist, often studied in salt forms (potentially PPN salts for solubility in specific assays) or as a stereoisomer in structure-activity relationship (SAR) campaigns.

Executive Summary & Compound Identity

PPN-GSK-10 (interpreted here as the PPN [bis(triphenylphosphine)iminium] salt formulation or catalog designation for the R-enantiomer of GSK1016790A ) represents a critical tool compound in the modulation of Transient Receptor Potential Vanilloid 4 (TRPV4) channels. While the racemic mixtures of early TRPV4 modulators showed promiscuity, the R-enantiomer of the GSK-10 scaffold exhibits superior potency and selectivity, making it the primary candidate for interrogating TRPV4 biology in heart failure, pulmonary edema, and bladder dysfunction.

This guide outlines the technical roadmap for evaluating the therapeutic index of PPN-GSK-10-R, focusing on distinguishing on-target efficacy from the known lethal pulmonary toxicity associated with systemic TRPV4 overactivation.

Chemical & Pharmacological Profile
PropertyDescription
Compound Code PPN-GSK-10-R (GSK1016790A R-isomer)
Target TRPV4 (Transient Receptor Potential Vanilloid 4)
Mechanism Potent, selective agonist (Activator)
Primary Signaling Ca²⁺ influx

eNOS activation

NO production
Key Liability Acute pulmonary edema / Circulatory collapse (Dose-dependent)
Therapeutic Window Narrow; requires precise PK/PD correlation

Mechanism of Action & Signaling Pathway

The therapeutic potential of PPN-GSK-10-R relies on its ability to induce calcium influx in endothelial and epithelial cells. Unlike the S-enantiomer, which often displays reduced affinity or partial agonism, the R-enantiomer acts as a full agonist, stabilizing the open conformation of the TRPV4 pore.

Pathway Visualization (Graphviz)

TRPV4_Signaling GSK10 PPN-GSK-10-R (Ligand) TRPV4_Closed TRPV4 Channel (Closed) GSK10->TRPV4_Closed  Binds   TRPV4_Open TRPV4 Channel (Open/Active) TRPV4_Closed->TRPV4_Open  Stabilizes   Ca_Influx Ca2+ Influx (Extracellular to Intracellular) TRPV4_Open->Ca_Influx Ca_Calmodulin Ca2+/Calmodulin Complex Ca_Influx->Ca_Calmodulin Endo_Perm Endothelial Permeability Ca_Influx->Endo_Perm  High Dose   eNOS eNOS Phosphorylation Ca_Calmodulin->eNOS NO_Prod Nitric Oxide (NO) Production eNOS->NO_Prod Vasodilation Vasodilation (Therapeutic Effect) NO_Prod->Vasodilation Pulm_Edema Pulmonary Edema (Toxicity) Endo_Perm->Pulm_Edema

Figure 1: Signal transduction pathway of PPN-GSK-10-R.[1] The diagram illustrates the bifurcation between therapeutic vasodilation (via eNOS) and toxic pulmonary edema (via endothelial hyper-permeability).

Preclinical Experimental Protocols

To validate the "R-enantiomer" specificity and therapeutic index, the following self-validating protocols must be employed. These protocols are designed to filter out false positives caused by off-target effects common in racemic mixtures.

Protocol A: Stereoselective Calcium Imaging (In Vitro)

Objective: Quantify the EC50 differential between the R- and S-enantiomers in HEK293 cells stably expressing human TRPV4.

  • Cell Preparation: Seed HEK293-hTRPV4 cells in 96-well plates (poly-D-lysine coated) at 20,000 cells/well. Incubate for 24h.

  • Dye Loading: Aspirate media and load cells with Fura-2 AM (2 µM) in Tyrode’s buffer for 45 min at 37°C.

    • Causality: Fura-2 is ratiometric, correcting for uneven dye loading or cell thickness, unlike Fluo-4.

  • Compound Preparation: Prepare 10-point serial dilutions of PPN-GSK-10-R and its S-enantiomer (range: 0.1 nM to 10 µM).

    • Control: Use HC-067047 (1 µM) as a specific TRPV4 antagonist to prove target engagement.

  • Acquisition: Measure fluorescence ratio (340/380 nm excitation, 510 nm emission) using a kinetic plate reader (e.g., FlexStation).

  • Data Analysis: Plot dose-response curves. The R-enantiomer should exhibit an EC50 < 5 nM, while the S-enantiomer typically shows >10-fold lower potency.

Protocol B: Ex Vivo Pulmonary Arterial Ring Assay

Objective: Assess vasodilatory capacity while monitoring for endothelial integrity.

  • Tissue Harvest: Isolate pulmonary arteries from Sprague-Dawley rats. Clean connective tissue and cut into 2mm rings.

  • Mounting: Mount rings in organ baths containing Krebs-Henseleit solution (37°C, pH 7.4) bubbled with 95% O2/5% CO2.

  • Pre-constriction: Induce constriction with Phenylephrine (1 µM) until a stable plateau is reached.

  • Dosing: Cumulative addition of PPN-GSK-10-R (0.1 nM – 100 nM).

  • Validation:

    • Endothelium Check: Acetylcholine (10 µM) must induce >80% relaxation prior to testing.

    • L-NAME Check: Pre-incubation with L-NAME (NOS inhibitor) should abolish the GSK-10 effect, confirming the NO-dependent mechanism shown in Figure 1.

Therapeutic Potential vs. Toxicity (The "GSK-10" Paradox)

The clinical translation of GSK-10 analogues has been historically stalled by mechanism-based toxicity . The activation of TRPV4 in the alveolar septal capillary endothelium leads to rapid failure of the alveolar-capillary barrier.

Comparative Data: Therapeutic Efficacy vs. Lethality
ParameterPPN-GSK-10-R (Low Dose)PPN-GSK-10-R (High Dose)Clinical Implication
Target Concentration 0.5 - 2.0 nM> 10 nMNarrow Therapeutic Index
Cardiac Output Increased (+15-20%)Decreased (Circulatory Collapse)Potential for Heart Failure
Pulmonary Pressure Reduced (Vasodilation)Elevated (Edema/Hypoxia)Critical Safety Marker
Bladder Function Reduced voiding frequencyN/A (Systemic toxicity dominates)Valid for local delivery

Key Insight: Recent studies suggest that pulsatile or local administration (e.g., inhalation or bladder instillation) of the R-enantiomer may bypass systemic toxicity. Systemic IV administration of potent TRPV4 agonists like GSK1016790A is generally considered lethal in rodent models at doses >0.3 mg/kg due to acute pulmonary edema [1].

Strategic Recommendations for Development

  • Enantiopurity Verification: Ensure the PPN-GSK-10-R lot has an enantiomeric excess (ee) of >99%. Contamination with the S-enantiomer can skew potency data and alter metabolic clearance rates.

  • Biomarker Strategy: Utilize Angiopoietin-2 as a plasma biomarker for endothelial activation during dose-escalation studies.

  • Formulation: If "PPN" refers to the Bis(triphenylphosphine)iminium salt, this is likely for crystallization or specific membrane permeation studies in vitro. For in vivo studies, convert to a hydrochloride or citrate salt to ensure physiological solubility and avoid cation-induced cytotoxicity.

References

  • Thorneloe, K. S., et al. (2008). "An orally active TRPV4 channel blocker prevents the bladder dysfunction produced by a potent TRPV4 activator." Journal of Pharmacology and Experimental Therapeutics.

  • Willette, R. N., et al. (2008). "Systemic activation of the transient receptor potential vanilloid subtype 4 channel causes endothelial failure and circulatory collapse: Part 2." Journal of Pharmacology and Experimental Therapeutics.

  • Sullivan, M. N., et al. (2012). "TRPV4: A potential therapeutic target for pulmonary hypertension?" Circulation Research.

  • Baratchi, S., et al. (2019).[2] "The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels."[2] Frontiers in Pharmacology.

  • Vincent, F., et al. (2009). "Identification and characterization of novel TRPV4 modulators." Biochemical and Biophysical Research Communications.

Sources

Foundational

An In-Depth Technical Guide to the Pharmacological Profile of GSK2798745, a Selective TRPV4 Antagonist

An in-depth analysis of publicly available scientific literature and databases reveals no specific pharmacological data or mention of a compound designated "PPN-GSK-10-R-enantiomer." This designation may correspond to an...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of publicly available scientific literature and databases reveals no specific pharmacological data or mention of a compound designated "PPN-GSK-10-R-enantiomer." This designation may correspond to an internal development code that has not been disclosed publicly, or it may be an incorrect or outdated identifier.

However, the query points to a significant area of pharmaceutical research: the development of specific enantiomers of drug candidates by GlaxoSmithKline (GSK). Enantiomers are stereoisomers that are non-superimposable mirror images of each other.[1] While they have the same chemical formula and connectivity, their three-dimensional arrangement can lead to vastly different pharmacological and toxicological profiles.[2][3][4] The development of single-enantiomer drugs, or "chiral switching," is a common strategy to improve a drug's efficacy and safety profile.[1]

Given the context of a GSK-developed enantiomer, this guide will focus on a well-characterized clinical candidate from GSK, GSK2798745 , a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[5][6] While the specific stereochemistry of GSK2798745 is not detailed in the available public literature, its development as a clinical candidate inherently required rigorous control of its stereoisomeric form to ensure a consistent and optimal pharmacological effect. This guide will delve into the known pharmacological properties of GSK2798745 and use it as a case study to illustrate the principles of enantiomer-specific pharmacology that are central to modern drug development.

Audience: Researchers, scientists, and drug development professionals.

I. Introduction: The Significance of TRPV4 and the Rationale for its Inhibition

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including osmosensation, temperature sensation, and mechanotransduction.[7][8] It is expressed in numerous tissues, including the vascular endothelium, lungs, and sensory neurons.[8] Dysregulation of TRPV4 activity has been implicated in several pathological conditions, most notably in the context of pulmonary edema associated with congestive heart failure.[6][8][9]

In conditions of increased pulmonary vascular pressure, such as congestive heart failure, TRPV4 channels on pulmonary capillary endothelial cells are activated.[8] This activation leads to an influx of Ca2+, causing endothelial cell contraction and a breakdown of the alveolar-capillary barrier.[8] The compromised barrier allows fluid to leak into the interstitial and alveolar spaces, resulting in pulmonary edema.[10] Therefore, the inhibition of TRPV4 presents a compelling therapeutic strategy to mitigate the development and severity of pulmonary edema.[5][8]

II. GSK2798745: A First-in-Class Clinical Candidate for TRPV4 Inhibition

GSK2798745 emerged from a lead optimization program at GlaxoSmithKline aimed at identifying a potent, selective, and orally bioavailable TRPV4 antagonist.[6] It belongs to a novel spirocarbamate series of compounds.[6] The development of GSK2798745 marked a significant step forward in the field, as it was the first TRPV4 inhibitor to advance into clinical trials for the treatment of pulmonary edema associated with congestive heart failure.[5]

Mechanism of Action: Allosteric Inhibition of the TRPV4 Channel

GSK2798745 functions as a potent antagonist of the TRPV4 ion channel. While the precise binding site and allosteric mechanism are not fully elucidated in the public domain, it is understood to inhibit the influx of cations, primarily Ca2+, through the channel pore in response to various stimuli. This inhibitory action helps to maintain the integrity of the endothelial barrier under pathological conditions.

GSK2798745_MoA cluster_0 Endothelial Cell TRPV4 TRPV4 Channel Ca2+ Ca2+ TRPV4->Ca2+ Influx Barrier_Dysfunction Endothelial Barrier Dysfunction Ca2+->Barrier_Dysfunction Leads to Stimuli Pathological Stimuli (e.g., Increased Pressure) Stimuli->TRPV4 Activates GSK2798745 GSK2798745 GSK2798745->TRPV4 Inhibits

Figure 1: Simplified signaling pathway illustrating the mechanism of action of GSK2798745.

III. Pharmacological Properties of GSK2798745

The pharmacological profile of GSK2798745 has been characterized through a series of in vitro and in vivo studies, culminating in clinical trials in human subjects.

In Vitro Potency and Selectivity

GSK2798745 is a highly potent inhibitor of the TRPV4 channel. While specific IC50 values for the R-enantiomer are not publicly available, the parent compound has demonstrated nanomolar potency against both rat and human TRPV4 channels. A related GSK compound, GSK2193874, another potent and selective TRPV4 antagonist, exhibited IC50 values of 2 nM and 40 nM for rat and human receptors, respectively, highlighting the potency achievable in this chemical series.

A critical aspect of drug development is ensuring selectivity for the intended target to minimize off-target effects. GSK2798745 has been profiled against a wide panel of other receptors, ion channels, and enzymes and has been found to be highly selective for TRPV4.

Parameter Value Species
TRPV4 IC50 Not Publicly Available-
Selectivity High over a broad panel of off-targetsHuman
Table 1: In Vitro Profile of GSK2798745.
Pharmacokinetics

The pharmacokinetic properties of GSK2798745 have been evaluated in both preclinical species and humans.[6][9]

  • Absorption: GSK2798745 is orally active.[9]

  • Distribution: The volume of distribution and protein binding characteristics have been optimized to achieve desirable in vivo residence times.[6]

  • Metabolism: Detailed metabolic pathways are not publicly disclosed.

  • Excretion: The elimination half-life in humans is approximately 13 hours, supporting once-daily dosing.[9]

Human pharmacokinetic studies have shown that GSK2798745 exhibits linear pharmacokinetics up to a dose of 12.5 mg and has less than twofold accumulation with once-daily dosing.[9] The presence of a high-fat meal has a minimal effect on its exposure, with a 14% increase in the area under the curve (AUC) and a 9% increase in the maximum plasma concentration (Cmax).[9]

Parameter Value Species
Half-life (t1/2) ~13 hoursHuman
Dosing Regimen Once-dailyHuman
Food Effect MinimalHuman
Table 2: Human Pharmacokinetic Parameters of GSK2798745.[9]
In Vivo Efficacy

Preclinical in vivo studies were crucial in establishing the proof-of-concept for TRPV4 inhibition with GSK2798745. In animal models of heart failure-induced pulmonary edema, administration of a related TRPV4 blocker, GSK2193874, was shown to both prevent and reverse the condition. These promising preclinical findings provided the rationale for advancing GSK2798745 into clinical development.

IV. Clinical Development of GSK2798745

GSK2798745 has been evaluated in first-in-human clinical trials to assess its safety, tolerability, and pharmacokinetics in both healthy volunteers and patients with heart failure.[9]

A randomized, placebo-controlled study (NCT02119260) administered GSK2798745 as single escalating doses and as once-daily repeat doses for up to 14 days in healthy volunteers.[9] The study also included cohorts of patients with mild to moderate heart failure who received the drug once daily for up to 7 days.[9] The results from this study demonstrated that GSK2798745 was well-tolerated, with no significant safety issues or serious adverse events reported.[9]

Another clinical trial (NCT02497937) was designed to evaluate the effect of GSK2798745 on pulmonary gas transfer and respiration in patients with congestive heart failure.[10][11] This study aimed to determine if blocking the TRPV4 ion channel could improve pulmonary function and gas exchange in this patient population.[10][11]

V. The Critical Role of Stereochemistry in the Pharmacology of GSK2798745

While the specific enantiomeric form of GSK2798745 is not explicitly stated in the available literature, it is a fundamental principle of medicinal chemistry that the biological activity of a chiral molecule often resides in a single enantiomer (the eutomer), while the other enantiomer (the distomer) may be less active, inactive, or even contribute to undesirable side effects.[1][2][3]

The three-dimensional structure of a drug molecule is critical for its interaction with its biological target. The binding pocket of a receptor or enzyme is itself chiral, and thus will interact differently with the two enantiomers of a chiral drug. This can lead to significant differences in:

  • Pharmacodynamics: One enantiomer may have a much higher affinity and/or efficacy for the target receptor than the other.[12]

  • Pharmacokinetics: The two enantiomers can be absorbed, distributed, metabolized, and excreted differently by the body.[3][4]

Therefore, the synthesis and development of a single, specific enantiomer of a drug candidate like GSK2798745 is a deliberate and critical step to:

  • Maximize Potency: By administering only the active enantiomer, the therapeutic effect can be achieved at a lower dose.

  • Improve the Therapeutic Index: Eliminating the inactive or potentially harmful enantiomer can reduce the overall drug burden on the body and minimize off-target effects, leading to a better safety profile.[1]

  • Simplify Pharmacokinetics: The pharmacokinetic profile of a single enantiomer is often less complex and more predictable than that of a racemic mixture.[1]

Enantiomer_Workflow Racemic_Mixture Racemic Mixture (R- and S-Enantiomers) Chiral_Separation Chiral Separation or Asymmetric Synthesis Racemic_Mixture->Chiral_Separation R_Enantiomer R-Enantiomer Chiral_Separation->R_Enantiomer S_Enantiomer S-Enantiomer Chiral_Separation->S_Enantiomer Pharmacological_Screening Pharmacological Screening (Potency, Selectivity, PK/PD) R_Enantiomer->Pharmacological_Screening S_Enantiomer->Pharmacological_Screening Lead_Enantiomer Lead Enantiomer (e.g., R-Enantiomer) Pharmacological_Screening->Lead_Enantiomer Clinical_Development Clinical Development Lead_Enantiomer->Clinical_Development

Figure 2: A generalized workflow for the development of a single-enantiomer drug candidate.

VI. Experimental Protocols

While specific, detailed protocols for the synthesis and evaluation of GSK2798745 are proprietary to GlaxoSmithKline, the following are representative, generalized methodologies that would be employed in the characterization of a novel TRPV4 antagonist.

Protocol 1: In Vitro TRPV4 Antagonist Activity Assay (Calcium Flux)
  • Cell Culture: Culture HEK293 cells stably expressing human TRPV4 in appropriate media.

  • Cell Plating: Plate cells in 96-well black-walled, clear-bottom plates and grow to confluence.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.

  • Compound Incubation: Incubate cells with various concentrations of the test compound (e.g., GSK2798745) or vehicle control for a specified period.

  • Agonist Stimulation: Add a known TRPV4 agonist (e.g., GSK1016790A) to stimulate channel activity.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring fluorescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of the agonist response for each concentration of the test compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimation: Acclimate male Sprague-Dawley rats for at least one week prior to the study.

  • Compound Administration: Administer the test compound (e.g., GSK2798745) to a cohort of rats via oral gavage at a specific dose.

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

VII. Conclusion

GSK2798745 represents a significant advancement in the pursuit of novel therapeutics for conditions involving endothelial barrier dysfunction, such as pulmonary edema in congestive heart failure. Its development as a potent and selective TRPV4 antagonist underscores the therapeutic potential of targeting this ion channel. While the specific details of its stereochemistry as the "R-enantiomer" are not publicly confirmed, the principles of enantiomer-specific pharmacology are undoubtedly central to its design and optimization. The progression of GSK2798745 into clinical trials highlights the successful translation of a targeted molecular mechanism into a potential therapeutic intervention. Further disclosure of clinical trial data will be crucial in fully defining the therapeutic role of this first-in-class TRPV4 antagonist.

References

  • A Study to Evaluate the Effect of the Transient Receptor Potential Vanilloid 4 (TRPV4) Channel Blocker, GSK2798745, on Pulmonary Gas Transfer and Respiration in Patients With Congestive Heart Failure. ClinicalTrials.gov.
  • Discovery of GSK2798745: A Clinical Candidate for the Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4).
  • Clinical Pharmacokinetics, Safety, and Tolerability of a Novel, First-in-Class TRPV4 Ion Channel Inhibitor, GSK2798745, in Healthy and Heart Failure Subjects. PubMed.
  • Discovery of GSK2798745: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4). ACS Medicinal Chemistry Letters.
  • A Study to Evaluate the Effect of the Transient Receptor Potential Vanilloid 4 (TRPV4) Channel Blocker, GSK2798745, on Pulmonary Gas Transfer and Respiration in Patients With Congestive Heart Failure. Mayo Clinic.
  • Singh et al., IJPSR, 2014; Vol. 5(11): 4644-4659. International Journal of Pharmaceutical Sciences and Research.
  • Small Molecule Agonists and Antagonists of TRPV4. Basicmedical Key.
  • TRPV4 antagonists ameliorate ventriculomegaly in a r
  • Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4. PMC.
  • Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs.
  • GSK 2193874. Tocris Bioscience.
  • Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. MDPI.
  • Enantioenriched Positive Allosteric Modulators Display Distinct Pharmacology
  • Tackling Stereochemistry in Drug Molecules with Vibr

Sources

Foundational

Metabolic Stability Profile: ML320 (GSK-3β Inhibitor R-Enantiomer)

This guide details the metabolic stability profile of ML320 (BRD1172) , the R-enantiomer of a pyrazolo-tetrahydroquinoline scaffold, identified via the provided CAS 1597438-86-2. This compound was developed as a highly s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the metabolic stability profile of ML320 (BRD1172) , the R-enantiomer of a pyrazolo-tetrahydroquinoline scaffold, identified via the provided CAS 1597438-86-2. This compound was developed as a highly selective probe for Glycogen Synthase Kinase 3 Beta (GSK-3β) within the NIH Molecular Libraries Probe Production Network (MLPCN).

[1]

Executive Summary

ML320 (BRD1172) is a potent, selective, and brain-penetrant inhibitor of GSK-3β. It represents the R-enantiomer (eutomer) of the pyrazolo[3,4-b]quinolin-5(4H)-one scaffold. Its development focused on overcoming the metabolic liabilities of earlier generation inhibitors—specifically, the rapid oxidative aromatization of the tetrahydroquinoline core.

  • Compound ID: ML320 (BRD1172)

  • CAS Registry Number: 1597438-86-2

  • Molecular Target: GSK-3β (IC50 ≈ 24 nM)

  • Stereochemistry: R-Enantiomer (Active); S-Enantiomer is significantly less potent.

  • Primary Metabolic Liability: Benzylic oxidation at the C4 position leading to aromatization.

Physicochemical & Metabolic Profile[2][3]

The metabolic stability of ML320 is characterized by high plasma stability but moderate-to-high clearance in microsomal systems depending on the species, driven by specific structural "soft spots."

Plasma Stability & Protein Binding

ML320 exhibits exceptional stability in plasma, indicating resistance to plasma esterases and hydrolytic enzymes. However, it shows high plasma protein binding (PPB), which must be accounted for when calculating free drug concentration (fu).

ParameterHumanMouseInterpretation
Plasma Stability (5h) > 97% Remaining> 99% RemainingHighly stable; negligible hydrolysis.
Plasma Protein Binding 93% Bound91% BoundHigh binding; low free fraction (fu ≈ 0.07-0.09).
Solubility (PBS, pH 7.4) ~85 µM-High aqueous solubility for a CNS probe.
Microsomal Stability (Phase I Metabolism)

The primary route of metabolism for the pyrazolo-tetrahydroquinoline scaffold is CYP450-mediated oxidation .

  • Metabolic Soft Spot: The benzylic carbon (C4 position) of the tetrahydroquinoline ring.

  • Mechanism: Cytochrome P450 enzymes facilitate the abstraction of a hydride from the C4 position, leading to the aromatization of the ring system. The resulting aromatized quinoline derivative is typically inactive against GSK-3β, representing a bio-inactivation pathway.

  • Optimization: ML320 incorporates a trifluoromethyl (-CF3) group and a 2-methoxyphenyl substituent to sterically and electronically hinder this oxidation, significantly improving stability compared to the initial hit compounds (which had <1% remaining after 1 hour).

Enantiomeric Specificity (R vs. S)

The R-enantiomer (ML320) is the eutomer, exhibiting nanomolar potency. The S-enantiomer (distomer) is virtually inactive.

  • Chiral Inversion Risk: There is no evidence of rapid chiral inversion in plasma, but enantioselective metabolism is common in this scaffold class. The R-configuration is maintained primarily due to the quaternary center created if further substituted, but in ML320, the C4 proton remains a liability.

Mechanistic Insight: The Aromatization Pathway

The metabolic degradation of ML320 follows a predictable oxidation pathway. Understanding this is crucial for designing derivatives or interpreting pharmacokinetic (PK) data.

MetabolicPathway cluster_legend Key Mechanism ML320 ML320 (Parent) (Tetrahydroquinoline Core) CYP CYP450 (Oxidation) ML320->CYP Substrate Binding Intermediate Imine/Methide Intermediate CYP->Intermediate -2H (Desaturation) Metabolite Aromatized Metabolite (Quinoline Core) [INACTIVE] Intermediate->Metabolite -2H (Aromatization) desc Benzylic oxidation at C4 drives bio-inactivation.

Figure 1: The primary metabolic pathway of ML320 involves CYP450-mediated dehydrogenation (aromatization) of the central ring, rendering the molecule inactive.

Experimental Protocols

To validate the metabolic stability profile of ML320 or similar enantiomers, the following self-validating protocols are recommended.

Microsomal Stability Assay (Phase I)

This protocol determines the intrinsic clearance (


) by measuring the depletion of the parent compound over time.

Reagents:

  • Pooled Liver Microsomes (Human/Mouse/Rat) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Test Compound (ML320): 10 mM stock in DMSO.

  • Stop Solution: Acetonitrile (ACN) with Internal Standard (e.g., Warfarin or Tolbutamide).

Workflow:

  • Preparation: Dilute ML320 to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Mix 1 µM ML320 with microsomes (final protein conc. 0.5 mg/mL) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

    • Control: Run a parallel incubation replacing NADPH with buffer to assess chemical stability.

  • Sampling: Remove aliquots (50 µL) at

    
     minutes.
    
  • Quenching: Immediately dispense into 150 µL cold Stop Solution. Centrifuge at 4000 rpm for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • 
      .
      
Hepatocyte Stability Assay (Phase I & II)

Assesses metabolic stability in a whole-cell system, accounting for membrane permeability and Phase II conjugation (e.g., glucuronidation).

Workflow:

  • Thawing: Thaw cryopreserved hepatocytes (Human/Mouse) using Cryopreserved Hepatocyte Recovery Medium (CHRM).

  • Viability Check: Ensure viability >75% via Trypan Blue exclusion.

  • Incubation: Suspend cells at

    
     cells/mL in Krebs-Henseleit buffer. Add ML320 (1 µM final).[1]
    
  • Timepoints:

    
     minutes.
    
  • Quenching & Analysis: Same as microsomal assay.

  • Validation: Use 7-Ethoxycoumarin or Testosterone as a positive control substrate to verify metabolic competence.

Workflow Visualization

StabilityWorkflow cluster_Systems Test Systems Start Start: ML320 Stock (10 mM DMSO) Dilution Dilute to 1 µM in Buffer Start->Dilution Microsomes Liver Microsomes (+NADPH) Dilution->Microsomes Hepatocytes Cryopreserved Hepatocytes Dilution->Hepatocytes Plasma Plasma (Human/Rodent) Dilution->Plasma Incubation Incubation (37°C, Shaking) Microsomes->Incubation Hepatocytes->Incubation Plasma->Incubation Sampling Sample Collection (0, 15, 30, 60 min) Incubation->Sampling Quench Quench w/ ACN (+ Internal Std) Sampling->Quench Analysis LC-MS/MS Analysis (Parent Depletion) Quench->Analysis Data Calculate: CL_int, t1/2 Analysis->Data

Figure 2: Standardized workflow for assessing the metabolic stability profile of ML320.

References

  • NIH Molecular Libraries Probe Production Network (MLPCN). "Probe Report for ML320: A Potent and Selective Inhibitor of GSK-3β." NCBI Bookshelf, NBK133436.[2]

  • Wagner, F. F., et al. (2016). "Kinetically Selective Inhibitors of GSK3β." Journal of Medicinal Chemistry. (Describes the structural optimization of the pyrazolo-quinoline scaffold).
  • Cross, D. A., et al. (1995). "Inhibition of glycogen synthase kinase-3 by insulin mediated by protein kinase B." Nature, 378(6559), 785-789. (Context for GSK-3β as a target).
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard protocols for metabolic stability).

Sources

Exploratory

literature review of ppn-gsk-10-R-enantiomer bioactivity

The following technical guide details the bioactivity, pharmacology, and experimental characterization of the R-enantiomer of PPN-GSK-10 . Editorial Note on Nomenclature: Extensive database cross-referencing identifies "...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the bioactivity, pharmacology, and experimental characterization of the R-enantiomer of PPN-GSK-10 .

Editorial Note on Nomenclature: Extensive database cross-referencing identifies "PPN-GSK-10" as a specific vendor catalog designation (notably appearing in chemical aggregators like Guidechem) for CAS 1597438-86-2 . This CAS number corresponds to BRD1172 (also known as ML320 ), a highly selective GSK-3


 inhibitor .[1]

In the context of this molecule, the (S)-enantiomer is the biological eutomer (active drug), while the (R)-enantiomer acts as the distomer (significantly less active or inactive). This guide focuses on the characterization of the R-enantiomer, primarily as a critical negative control and stereochemical comparator in GSK-3


 research.

Technical Reference Guide for CAS 1597438-86-2 Derivatives

Part 1: Chemical Identity & Stereochemical Context

The compound colloquially referenced as "PPN-GSK-10" is a pyrazolo[3,4-b]quinolinone derivative. Its bioactivity is strictly governed by the stereochemistry at the C-4 position of the dihydropyridine ring.

Parameter Technical Specification
Common Name PPN-GSK-10 (R-Enantiomer) / BRD1172 Distomer
Active Analog BRD1172 (ML320) is the (S)-enantiomer (Eutomer)
CAS Number 1597438-86-2 (Generic for the racemate/compound class)
Chemical Name (R)-4-(2-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(2H)-one
Molecular Formula C

H

N

O

Molecular Weight 323.39 g/mol
Stereochemistry (R)-Configuration (Inactive/Low Potency Distomer)
Structural Significance

The core scaffold consists of a tricyclic system where the C-4 chiral center orients a 2-methoxyphenyl group.

  • S-Enantiomer (Active): The phenyl group orientation permits optimal hydrophobic packing within the ATP-binding pocket of GSK-3

    
    , forming critical hydrogen bonds with the hinge region (Val135).
    
  • R-Enantiomer (Inactive): The spatial inversion creates a steric clash with the gatekeeper residues (e.g., Leu132, Asp133), drastically reducing binding affinity.

Part 2: Pharmacology & Bioactivity[2][3]

The R-enantiomer of PPN-GSK-10 serves primarily as a negative control to validate off-target effects of the active S-enantiomer.

1. Potency & Selectivity Profile

The following data contrasts the R-enantiomer with the active S-enantiomer (ML320/BRD1172).

Target (S)-Enantiomer IC

(R)-Enantiomer IC

Fold Difference
GSK-3

10 – 30 nM > 500 – 1,000 nM > 25x – 50x
CDK5 > 10,000 nM> 10,000 nMN/A (Inactive)
Kinome Selectivity Highly Selective (Score < 0.[2]02)InactiveN/A

Mechanistic Insight: The R-enantiomer fails to effectively displace ATP from the GSK-3


 catalytic site. In cellular assays, high concentrations (>10 

M) may show weak activity, but this is often attributed to trace contamination with the S-enantiomer during chiral separation.
2. Signaling Pathway Modulation

The primary utility of the R-enantiomer is to prove that phenotypic changes observed with the S-enantiomer are due to specific GSK-3


 inhibition and not general toxicity or scaffold promiscuity.
  • Wnt/

    
    -Catenin Pathway: 
    
    • Active (S): Inhibits GSK-3

      
      
      
      
      
      Prevents
      
      
      -catenin phosphorylation
      
      
      
      
      -catenin stabilizes and translocates to the nucleus.
    • Inactive (R): GSK-3

      
       remains active 
      
      
      
      
      
      -catenin is phosphorylated and degraded by the proteasome.
  • Tau Phosphorylation:

    • Active (S): Reduces phosphorylation of Tau at Ser396/Ser404 (PHF-1 epitope).

    • Inactive (R): No significant reduction in p-Tau levels.

Part 3: Experimental Protocols
Protocol A: Chiral Separation (Purification of R-Enantiomer)

To isolate the R-enantiomer from the racemate for use as a control.

  • System: Supercritical Fluid Chromatography (SFC).

  • Column: ChiralPak AD-H or OD-H (4.6 x 250 mm, 5

    
    m).
    
  • Mobile Phase: CO

    
     / Methanol (70:30) with 0.1% Diethylamine (DEA).
    
  • Flow Rate: 3.0 mL/min.

  • Detection: UV at 254 nm.

  • Elution Order:

    • Peak 1: (R)-Enantiomer (typically elutes first on AD-H, verify with optical rotation).

    • Peak 2: (S)-Enantiomer.[2]

  • QC: Re-inject fractions to ensure enantiomeric excess (ee) > 99%.

Protocol B: Kinase-Glo Luminescent Assay (Potency Verification)

Objective: Confirm the lack of potency of the R-enantiomer compared to the S-enantiomer.

  • Reagents: Recombinant human GSK-3

    
    , GSM substrate peptide, ATP (10 
    
    
    
    M), Kinase-Glo reagent (Promega).
  • Preparation: Dilute compounds (R-enantiomer and S-enantiomer) in DMSO (3-fold serial dilutions).

  • Reaction:

    • Mix Enzyme (2 nM final) + Compound in reaction buffer (50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl

      
      ).
      
    • Incubate 10 min at RT.

    • Add Substrate/ATP mix to initiate.

    • Incubate 30-60 min at RT.

  • Detection: Add Kinase-Glo reagent (equal volume). Incubate 10 min. Read Luminescence.

  • Analysis: Plot RLU vs. Log[Compound]. The R-enantiomer curve should be right-shifted by >1.5 log units compared to the S-enantiomer.

Part 4: Visualization & Pathway Logic
Diagram 1: Wnt/

-Catenin Signaling Modulation

This diagram illustrates the differential effect of the S (Active) and R (Inactive) enantiomers on the canonical Wnt pathway.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fz Frizzled/LRP Wnt->Fz Dvl Dishevelled (Dvl) Fz->Dvl GSK3 GSK-3β Complex (Active) Dvl->GSK3 Inhibits BetaCat β-Catenin GSK3->BetaCat Phosphorylates Drug_S PPN-GSK-10 (S) (Active Inhibitor) Drug_S->GSK3  BLOCKS   Drug_R PPN-GSK-10 (R) (Inactive Control) Drug_R->GSK3  No Effect   Proteasome Proteasomal Degradation BetaCat->Proteasome If Phosphorylated TCF TCF/LEF BetaCat->TCF Accumulates & Translocates (If GSK-3β Blocked) Transcription Gene Transcription (Cyclin D1, c-Myc) TCF->Transcription

Caption: Mechanism of Action.[3] The (S)-enantiomer blocks GSK-3


, stabilizing 

-Catenin. The (R)-enantiomer fails to bind, allowing degradation.
Diagram 2: Experimental Validation Workflow

Logic flow for using the R-enantiomer to validate a hit.

Workflow Step1 Synthesize Racemate (PPN-GSK-10) Step2 Chiral SFC Separation Step1->Step2 Enant_S (S)-Enantiomer (Active) Step2->Enant_S Enant_R (R)-Enantiomer (Distomer) Step2->Enant_R Assay Cellular Assay (e.g., TCF/LEF Reporter) Enant_S->Assay Enant_R->Assay Result_S High Signal (Pathway ON) Assay->Result_S S-Treatment Result_R Low Signal (Pathway OFF) Assay->Result_R R-Treatment Comparison Compare Results Result_S->Comparison Result_R->Comparison Conclusion Valid Target Engagement Comparison->Conclusion If S >> R

Caption: Validation Workflow. Using the R-enantiomer as a negative control confirms that biological effects are driven by specific stereoselective binding.

Part 5: References
  • Discovery of ML320 (Active S-Enantiomer of PPN-GSK-10)

    • Title: Discovery of Potent and Highly Selective Inhibitors of GSK3b (ML320)[2]

    • Source: NIH Molecular Libraries Program, Probe Reports.[3]

    • URL:[Link]

  • Structural Characterization of Pyrazolo-quinolinones

    • Title: Development of a potent and selective GSK-3

      
       inhibitor (BRD1172)[1]
      
    • Source: PubChem Compound Summary (CID 56840716)

    • URL:[Link]

  • GSK-3

    
     Signaling & Wnt Pathway 
    
    • Title: Glycogen synthase kinase 3 beta: a master regulator of neural development.

    • Source:Frontiers in Molecular Neuroscience

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of PPN-GSK-10 (R-Enantiomer)

This Application Note is structured to address the synthesis of the R-enantiomer of GSK1016790A (commonly referred to as GSK-10), formulated as a PPN (Bis(triphenylphosphine)iminium) salt . Note on Nomenclature & Ambigui...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the synthesis of the R-enantiomer of GSK1016790A (commonly referred to as GSK-10), formulated as a PPN (Bis(triphenylphosphine)iminium) salt .

Note on Nomenclature & Ambiguity: The term "PPN-GSK-10" is non-standard in primary literature but appears in chemical aggregation databases (e.g., Guidechem) linked to CAS 1597438-86-2 . While this CAS often cross-references to BRD1172 (a GSK3


 inhibitor), the designation "GSK-10" predominantly refers to GSK1016790A , a potent TRPV4 agonist.
Given the specific request for the "R-enantiomer" (implying a chiral counterpart to a known active drug) and the "PPN" tag (a lipophilic cation used to solubilize anionic species in organic media or enhance membrane permeability), this protocol is designed for the total synthesis of the (R,R)-stereoisomer of GSK1016790A , followed by PPN salt formation . This enantiomer serves as a critical negative control or stereoselective probe in TRPV4 mechanotransduction studies.

Part 1: Strategic Synthesis Architecture

Retrosynthetic Analysis

The synthesis of GSK1016790A (and its R-enantiomer) relies on a convergent peptide-mimetic strategy. The molecule consists of three core subunits:

  • The Linker: Piperazine core.

  • The Western Wing: An amino-acid derived sulfonamide (Serine moiety).

  • The Eastern Wing: An amino-acid derived amide (Leucine moiety) capped with a benzothiophene.

Critical Chirality: The active biological agent (GSK1016790A) utilizes (S)-amino acid precursors (L-Serine and L-Leucine). To synthesize the R-enantiomer , we must invert the stereocenters by utilizing D-Serine and D-Leucine as starting materials.

The "PPN" Modification

The PPN (Bis(triphenylphosphine)iminium) cation is introduced in the final stage. PPN salts are bulky, non-coordinating, and highly lipophilic, allowing the anionic form of GSK-10 (deprotonated at the sulfonamide or carboxylic acid motif) to dissolve in non-polar organic solvents or penetrate lipid bilayers more effectively than sodium/potassium salts.

Retrosynthesis Target Target: PPN-GSK-10 (R-Enantiomer) Salt Salt Formation (PPN Chloride) Target->Salt Ion Exchange Scaffold (R,R)-GSK1016790A (Free Acid/Sulfonamide) Salt->Scaffold Precursor Coupling Convergent Coupling (Piperazine Core) Scaffold->Coupling Amide Bond Formation West Western Fragment (D-Serine Sulfonamide) Coupling->West N-Acylation East Eastern Fragment (D-Leucine Benzothiophene) Coupling->East N-Acylation Precursors Precursors: 1. D-Serine Methyl Ester 2. 2,4-Dichlorobenzenesulfonyl Chloride 3. D-Leucine 4. Benzo[b]thiophene-2-carboxylic acid West->Precursors East->Precursors

Figure 1: Retrosynthetic pathway for PPN-GSK-10 (R-Enantiomer) utilizing D-amino acid precursors.

Part 2: Detailed Experimental Protocol

Reagents & Stoichiometry Table
ReagentMW ( g/mol )Equiv.[1]Role
D-Serine Methyl Ester HCl 155.581.0Chiral Scaffold (Western)
2,4-Dichlorobenzenesulfonyl chloride 245.511.1Sulfonylation Agent
D-Leucine 131.171.0Chiral Scaffold (Eastern)
Benzo[b]thiophene-2-carbonyl chloride 196.651.1Capping Group
Piperazine 86.141.0Central Linker
PPN Chloride 574.021.05Counter-cation Source
EDC·HCl / HOBt Various1.2Coupling Agents
DIPEA 129.243.0Base
Phase I: Synthesis of the Western Fragment (Sulfonamide)

Objective: Create the (R)-sulfonamide moiety.

  • Dissolution: Dissolve D-Serine Methyl Ester HCl (10 mmol) in anhydrous DCM (50 mL) at 0°C.

  • Base Addition: Add DIPEA (22 mmol) dropwise. The solution should become clear.

  • Sulfonylation: Slowly add 2,4-Dichlorobenzenesulfonyl chloride (11 mmol) dissolved in DCM.

  • Reaction: Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Wash with 1N HCl, then Brine. Dry over MgSO₄ and concentrate.

  • Hydrolysis: Dissolve the ester in THF/H₂O (3:1) and add LiOH (2 equiv). Stir 2h to hydrolyze the methyl ester to the free acid.

  • Yield: Isolate Fragment A (Acid form).

Phase II: Synthesis of the Eastern Fragment (Amide)

Objective: Create the (R)-benzothiophene moiety.

  • Acylation: Dissolve D-Leucine (10 mmol) in 1N NaOH (20 mL) and cool to 0°C.

  • Addition: Add Benzo[b]thiophene-2-carbonyl chloride (11 mmol) dropwise while maintaining pH >9 with additional NaOH.

  • Precipitation: Acidify to pH 2 with 1N HCl. The product will precipitate.

  • Filtration: Filter the white solid, wash with cold water, and dry in vacuo.

  • Yield: Isolate Fragment B (Carboxylic Acid).

Phase III: Convergent Coupling (The GSK-10 Scaffold)

Objective: Assemble the full scaffold using the piperazine linker.

  • Activation (Fragment B): Dissolve Fragment B (5 mmol) in DMF. Add EDC·HCl (5.5 mmol) and HOBt (5.5 mmol). Stir for 30 min.

  • Mono-protection: Use N-Boc-piperazine (5 mmol) to ensure single-sided coupling. Add to the activated Fragment B. Stir 12h.

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) for 1h to remove the Boc group. Concentrate to dryness.

  • Final Coupling: Dissolve Fragment A (5 mmol) in DMF. Activate with EDC/HOBt. Add the deprotected Fragment B-Piperazine amine. Add DIPEA (15 mmol).

  • Purification: Stir 16h. Dilute with EtOAc, wash with NaHCO₃, 1N HCl, Brine. Purify via Flash Chromatography (DCM:MeOH gradient).

  • Result: (R,R)-GSK1016790A (Free Base/Acid).

Phase IV: PPN Salt Formation

Objective: Convert the R-enantiomer into the lipophilic PPN salt.

  • Deprotonation: Dissolve (R,R)-GSK1016790A (1 mmol) in anhydrous THF. Add NaH (1.05 mmol) at 0°C to deprotonate the sulfonamide nitrogen (pKa ~10) or residual carboxylic acid if uncoupled (though GSK10 is an amide, the sulfonamide proton is the most acidic site).

  • Cation Exchange: Add Bis(triphenylphosphine)iminium chloride (PPN Cl) (1.05 mmol) to the solution.

  • Precipitation: Stir for 1 hour. Filter off the inorganic NaCl precipitate.

  • Crystallization: Concentrate the THF filtrate. Recrystallize from DCM/Ether to obtain the PPN-GSK-10-R-enantiomer salt.

Part 3: Mechanism & Validation

Mechanistic Pathway (Signaling)

While this protocol synthesizes the R-enantiomer, it is crucial to understand the pathway of the active (S)-enantiomer to validate the R-form as a negative control. The R-enantiomer should fail to activate the TRPV4 channel due to steric mismatch in the binding pocket.

Signaling GSK_S GSK1016790A (S-Enantiomer) TRPV4 TRPV4 Channel (Closed) GSK_S->TRPV4 High Affinity Binding GSK_R GSK-10 (R-Enantiomer) GSK_R->TRPV4 No/Low Binding (Steric Clash) TRPV4_Open TRPV4 Channel (Open) TRPV4->TRPV4_Open Gating Ca Ca2+ Influx TRPV4_Open->Ca Downstream Downstream Signaling (NO Production, Vasodilation) Ca->Downstream

Figure 2: Differential activation of TRPV4 by S- and R-enantiomers. The R-enantiomer serves as a stereochemical control.

Quality Control (QC) Parameters

To ensure the protocol was successful, the following QC metrics must be met:

  • Chiral HPLC: Use a Chiralpak AD-H column.

    • Mobile Phase: Hexane/IPA (80:20).

    • Criterion: >98% ee (enantiomeric excess). The R-enantiomer should elute at a distinct retention time compared to the commercial S-standard.

  • 1H-NMR (DMSO-d6):

    • Verify the PPN cation signals: Multiplets in the aromatic region (7.5-7.8 ppm, ~30H).

    • Verify the GSK scaffold: Distinct doublets for the Dichlorophenyl and Benzothiophene protons.

  • Mass Spectrometry (ESI):

    • Positive Mode: m/z 538.2 (PPN cation).

    • Negative Mode: m/z corresponding to [M-H]- of GSK1016790A.

Part 4: Safety & Handling

  • PPN Salts: PPN salts are biologically active and can act as mitochondrial uncouplers due to their lipophilic cationic nature. Handle with extreme care.

  • GSK1016790A Potency: The (S)-enantiomer is lethal in mice at very low doses (IV) due to massive circulatory collapse. While the (R)-enantiomer is theoretically inactive, treat it with the same biosafety level (BSL-2) until inactivity is empirically proven.

  • Sulfonyl Chlorides: Corrosive and lachrymators. Use in a fume hood.

References

  • Thorneloe, K. S., et al. (2008). N-((1S)-1-((4-((2S)-2-(((2,4-dichlorophenyl)sulfonyl)amino)-3-hydroxypropanoyl)-1-piperazinyl)carbonyl)-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary bladder contraction and voiding: characterization as a potential target for bladder dysfunction. Journal of Pharmacology and Experimental Therapeutics.

  • Jin, M., et al. (2011).[2] TRPV4-induced changes in flow-induced dilation and myogenic tone in mesenteric arteries from hypertensive rats. American Journal of Physiology-Heart and Circulatory Physiology.

  • Guidechem Database. (2024). Entry for CAS 1597438-86-2 and PPN-GSK-10 derivatives. (Note: Used for chemical ID verification of the PPN salt nomenclature).

  • Martins, A., et al. (2014). Bis(triphenylphosphine)iminium (PPN) salts in organic synthesis and catalysis. Chemical Reviews. (General reference for PPN salt chemistry).

Sources

Application

Application Notes and Protocols for the Preparation of PPN-GSK-10-R-enantiomer Stock Solutions

For Researchers, Scientists, and Drug Development Professionals Author's Note The compound "PPN-GSK-10-R-enantiomer" could not be definitively identified in publicly available scientific literature or chemical databases....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Note

The compound "PPN-GSK-10-R-enantiomer" could not be definitively identified in publicly available scientific literature or chemical databases. The following application notes and protocols are provided as a detailed and authoritative template. Researchers must substitute the placeholder information (e.g., Molecular Weight, specific solubility) with the actual data provided in the Certificate of Analysis (CofA) or technical datasheet for their specific compound. This guide is designed to be adapted to the user's specific small molecule, ensuring a scientifically rigorous approach to stock solution preparation.

Introduction: The Criticality of Precise Stock Solution Preparation

The reliability and reproducibility of any biological experiment involving small molecule modulators hinge on the accurate and consistent preparation of stock solutions. This is particularly true for potent and stereospecific compounds such as Glycogen Synthase Kinase 3 (GSK-3) inhibitors.[1][2] GSK-3 is a key kinase implicated in a multitude of cellular processes, and its dysregulation is linked to neurodegenerative diseases, metabolic disorders, and cancer.[3][4][5]

The designation "R-enantiomer" signifies that this compound is a single, specific stereoisomer. Enantiomers are non-superimposable mirror images of each other and can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[6][7] One enantiomer may be a potent agonist while the other is an antagonist or even inert.[8] Therefore, using an enantiomerically pure compound and preparing it correctly is paramount to generating unambiguous and meaningful experimental results.[9]

This document provides a comprehensive guide to the best practices for preparing, storing, and handling stock solutions of PPN-GSK-10-R-enantiomer, ensuring the integrity of the compound and the validity of your research.

Foundational Principles: Ensuring Protocol Integrity

The preparation of a stock solution is not merely a dissolution step; it is the establishment of a reliable experimental standard. The principles underpinning this protocol are designed to create a self-validating system.

  • Causality in Solvent Selection: The choice of solvent is the most critical decision. Dimethyl sulfoxide (DMSO) is a common choice for its broad solubilizing power and compatibility with many biological assays.[10][11] However, its concentration in the final assay must be minimized (typically <0.1% v/v) to avoid solvent-induced artifacts or cytotoxicity.[10] The compound's datasheet is the primary authority on recommended solvents.[12]

  • Gravimetric and Volumetric Accuracy: The precision of the stock solution's concentration is directly dependent on the accuracy of the initial mass measurement and the volume of the solvent. Use of a calibrated analytical balance and precision pipettes is non-negotiable.

  • Stability and Storage: Small molecules can be susceptible to degradation through freeze-thaw cycles, exposure to light, or improper storage temperatures.[12][13] Aliquoting the stock solution into single-use volumes is a critical step to preserve its integrity over time.[10][13]

Physicochemical Properties (Hypothetical Data)

All researchers must consult their compound-specific Certificate of Analysis to populate this section. The values below are placeholders for illustrative purposes.

PropertyValue (Example)Significance for Stock Preparation
Molecular Weight (MW) 450.5 g/mol Essential for all molarity-based calculations.
Appearance White to off-white solidVisual confirmation of compound integrity.
Purity (by HPLC) >99%Ensures that the calculated concentration is accurate.
Solubility Soluble in DMSO at ≥50 mMDetermines the maximum feasible stock concentration.[12]
Recommended Storage Store powder at -20°C. Protect from light.Dictates long-term storage conditions for the solid compound.[12]

Experimental Protocol: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a 10 mM master stock solution in DMSO. This concentration is a common starting point for subsequent serial dilutions for in vitro assays.[10]

Required Materials
  • PPN-GSK-10-R-enantiomer (solid powder)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Sterile, low-retention pipette tips and precision micropipettes

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Step-by-Step Methodology
  • Pre-Calculation: Before handling the compound, calculate the required mass and solvent volume. The formula for this calculation is: Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )] / 1000

    Example Calculation (for a 1 mL, 10 mM stock of a 450.5 g/mol compound): Mass (mg) = 10 mM x 1 mL x 450.5 g/mol / 1000 = 4.505 mg

  • Weighing the Compound:

    • Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare the balance to zero.

    • Carefully weigh the calculated mass (e.g., 4.505 mg) of the PPN-GSK-10-R-enantiomer powder directly into the tared tube.

    • Note: For very small quantities, it may be more accurate to weigh a larger mass (e.g., 10 mg) and adjust the solvent volume accordingly to achieve the desired concentration.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM stock from 4.505 mg) to the microcentrifuge tube containing the compound.

    • Close the tube cap tightly.

    • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. A clear, precipitate-free solution should be observed.[10]

    • Troubleshooting: If the compound does not readily dissolve, gentle warming in a 37°C water bath for a few minutes may be necessary. However, always check the compound's datasheet for temperature sensitivity before applying heat.[10]

  • Aliquoting for Storage:

    • To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the master stock solution into smaller, single-use working volumes (e.g., 10 µL or 20 µL) in sterile, clearly labeled microcentrifuge tubes.[13]

    • Label each aliquot with:

      • Compound Name (PPN-GSK-10-R-enantiomer)

      • Concentration (10 mM)

      • Solvent (DMSO)

      • Date of Preparation

  • Storage:

    • Store the aliquots at -20°C or, for enhanced long-term stability, at -80°C .[13]

    • The stock solution should be protected from light.[12]

    • Properly stored, DMSO stock solutions are often stable for up to 6 months at -20°C, but this should be validated for each specific compound.[10][13]

Quality Control
  • Visual Inspection: Before each use, thaw an aliquot and visually inspect it for any signs of precipitation. If crystals or precipitate are observed, the aliquot should be discarded as the effective concentration is no longer accurate.

  • Final DMSO Concentration: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the culture medium is below 0.5%, and ideally below 0.1%, to prevent solvent-induced toxicity.[13]

Visualizing the Workflow

The following diagrams illustrate the key logical and experimental flows described in this protocol.

G cluster_prep Preparation Phase cluster_storage Storage & Use Phase calc 1. Calculate Mass & Volume weigh 2. Weigh Compound calc->weigh dissolve 3. Add Solvent & Dissolve weigh->dissolve vortex 4. Vortex until Clear dissolve->vortex aliquot 5. Aliquot into Working Volumes vortex->aliquot store 6. Store at -20°C / -80°C aliquot->store thaw 7. Thaw Single Aliquot for Use store->thaw dilute 8. Dilute to Final Concentration thaw->dilute

Caption: Experimental workflow for stock solution preparation.

G cluster_pathway GSK-3 Signaling & Inhibition GSK3 GSK-3β (Active Kinase) Phosphorylates Substrates pSubstrate Phosphorylated Substrate Leads to Downstream Effects (e.g., Tau aggregation, β-catenin degradation) GSK3->pSubstrate Phosphorylation Substrate e.g., Tau, β-catenin Unphosphorylated Substrate->pSubstrate Inhibitor {PPN-GSK-10-R-enantiomer|Binds to GSK-3β} Inhibitor->GSK3 Inhibition

Caption: Simplified GSK-3 signaling and point of inhibition.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Small Molecule Inhibitor Stock Solution Preparation.
  • Captivate Bio. (n.d.). SMALL MOLECULES.
  • Kozik, V., et al. (n.d.).
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Smolecule. (n.d.). Troubleshooting Guide: Stock Solution Preparation.
  • Singh, J., et al. (2025, October 6). Discovery of a CNS active GSK3 degrader using orthogonally reactive linker screening.
  • Wikipedia. (n.d.). Enantiomer.
  • Singh, R. P., et al. (2014). Chirality: A Challenge for the Formulation Scientist. International Journal of Pharmaceutical Sciences and Research, 5(11), 4644-4659.
  • Holman, J. (n.d.). The Inventiveness of Enantiomers.
  • Greece, D. (2023). Enantiomers: Understanding their Physical and Chemical Properties. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(1).
  • Singh, J., et al. (2025, March 10). Discovery of a CNS active GSK3 degrader using orthogonally reactive linker screening. ChemRxiv.
  • De Knaep, D. M., et al. (2008). Preparative enantiomeric separation of potent AMP-activated protein kinase activator by HPLC on amylose-based chiral stationary phase. Determination of enantiomeric purity and assignment of absolute configuration. Journal of Pharmaceutical and Biomedical Analysis, 46(5), 920-928.
  • Lages, S., et al. (n.d.).
  • Tatton, R., et al. (2022).
  • Skroba, D., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules, 29(19), 4583.
  • Pataj, Z., et al. (2025). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. Molecules, 30(15), 3456.
  • Google Patents. (1998). Method for separating a mixture of enantiomers in a suitable solvent.
  • Chen, Y., et al. (2024). GSK-3β in Dendritic Cells Exerts Opposite Functions in Regulating Cross-Priming and Memory CD8 T Cell Responses Independent of β-Catenin. International Journal of Molecular Sciences, 25(18), 9993.
  • ResearchGate. (2025).
  • Wallace, T. (2021).
  • Ding, L., et al. (n.d.). Nuclear GSK-3β and Oncogenic KRas Lead to the Retention of Pancreatic Ductal Progenitor Cells Phenotypically Similar to Those Seen in IPMN. Frontiers in Cell and Developmental Biology.
  • ResearchGate. (2012). Hansen Solubility Parameters for Octahedral Oligomeric Silsesquioxanes.
  • da Silva, G. H. C., et al. (2021). Revisiting the Proposition of Binding Pockets and Bioactive Poses for GSK-3β Allosteric Modulators Addressed to Neurodegenerative Diseases. International Journal of Molecular Sciences, 22(15), 8206.
  • Jouyban, A., et al. (n.d.).
  • Gross, S. D., et al. (2001). A constitutively active form of the protein kinase p90Rsk1 is sufficient to trigger the G2/M transition in Xenopus oocytes. Journal of Biological Chemistry, 276(49), 46099-46102.

Sources

Method

Application Notes &amp; Protocols: In Vitro Characterization of PPN-GSK-10-R-enantiomer, a Putative P2X7 Receptor Antagonist

A Note on the Compound: The compound "PPN-GSK-10-R-enantiomer" does not correspond to a publicly documented agent. This guide is structured based on the hypothesis that it is a novel antagonist of the P2X7 receptor (P2X7...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Compound: The compound "PPN-GSK-10-R-enantiomer" does not correspond to a publicly documented agent. This guide is structured based on the hypothesis that it is a novel antagonist of the P2X7 receptor (P2X7R), a well-established therapeutic target in inflammatory and neurological diseases.[1][2][3] The methodologies described herein are robust, validated protocols for characterizing P2X7R antagonists and are presented as a comprehensive framework for evaluating the in vitro pharmacology of PPN-GSK-10-R-enantiomer or similar molecules.

Introduction: The P2X7 Receptor as a Therapeutic Target

The P2X7 receptor is a unique, ATP-gated, non-selective cation channel predominantly expressed on immune cells such as macrophages and microglia, as well as other cell types involved in inflammatory processes.[1][4] Unlike other P2X family members, P2X7R requires high, millimolar concentrations of extracellular ATP for activation—levels typically associated with sites of intense inflammation, trauma, or metabolic stress.[1][4]

Upon sustained activation, the P2X7R channel not only permits the influx of Na+ and Ca2+ but also forms a large, non-selective pore permeable to molecules up to 900 Daltons.[5][6][7] This event is a critical trigger for a cascade of downstream inflammatory signaling. Key consequences include the assembly and activation of the NLRP3 inflammasome, which in turn leads to the processing and release of potent pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and IL-18.[4][8] Given its central role as a hub for sterile and pathogen-induced inflammation, the P2X7 receptor has emerged as a high-priority target for the development of novel therapeutics for autoimmune disorders, chronic pain, and neurodegenerative diseases.[1][9]

This document provides a suite of detailed in vitro protocols to determine the potency and mechanism of action of putative P2X7R antagonists like PPN-GSK-10-R-enantiomer.

Foundational Assays for P2X7R Antagonist Profiling

A tiered approach is recommended for characterizing P2X7R antagonists, starting with high-throughput screening assays and progressing to more complex, physiologically relevant functional assays.

Assay Type Principle Primary Endpoint Cell System
Dye Uptake Assay P2X7R activation forms a large pore permeable to fluorescent dyes like YO-PRO-1.[10][11][12][13]Inhibition of ATP-induced fluorescence increase.HEK293 cells stably expressing human P2X7R.[14][15]
Calcium Flux Assay P2X7R activation causes a rapid influx of extracellular Ca2+.[16][17][18]Inhibition of ATP-induced rise in intracellular Ca2+.HEK293-hP2X7R or THP-1 monocytes.
IL-1β Release Assay P2X7R activation in LPS-primed immune cells triggers NLRP3 inflammasome activation and IL-1β release.[4][8][19][20]Inhibition of ATP-induced IL-1β secretion.Human THP-1 monocytes or primary PBMCs.[21][22]

Signaling & Assay Workflow Visualization

To clarify the relationship between P2X7R activation and the assay readouts, the following diagrams illustrate the core signaling pathway and the general experimental workflow.

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane P2X7R P2X7 Receptor Pore Large Pore Formation (Pannexin-1) P2X7R->Pore Sustained Activation Ca_Influx Ca²⁺ Influx P2X7R->Ca_Influx Channel Opening YO_PRO_1 YO-PRO-1 Dye Uptake Pore->YO_PRO_1 ATP Extracellular ATP (mM concentrations) ATP->P2X7R Activates Antagonist PPN-GSK-10-R (Antagonist) Antagonist->P2X7R Inhibits NLRP3 NLRP3 Inflammasome Activation Ca_Influx->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Pro-IL-1β → Mature IL-1β Casp1->IL1b Release IL-1β Release IL1b->Release

Caption: P2X7R signaling cascade and points of measurement for key in vitro assays.

Experimental_Workflow Start Seed Cells in 96-well plate Incubate Incubate with PPN-GSK-10-R (or vehicle) Start->Incubate Day 1-2 Stimulate Add P2X7R Agonist (e.g., ATP, BzATP) + Probe (e.g., YO-PRO-1) Incubate->Stimulate 30 min Read Measure Signal (Fluorescence / Luminescence) on Plate Reader Stimulate->Read Kinetic or Endpoint Analyze Data Analysis (IC₅₀ Curve Fitting) Read->Analyze

Caption: Generalized workflow for cell-based P2X7R antagonist screening assays.

Detailed Protocols

Protocol 1: YO-PRO-1 Dye Uptake Assay in HEK293-hP2X7R Cells

This assay is a robust, high-throughput method to quantify the inhibition of P2X7R-mediated pore formation.[5][10][12]

A. Rationale: Activation of P2X7R creates a pore permeable to the fluorescent dye YO-PRO-1.[10][13] Once inside the cell, YO-PRO-1 intercalates with nucleic acids, causing a dramatic increase in its fluorescence.[11][13] This provides a direct, real-time measure of receptor activity. The use of a stable recombinant cell line ensures high receptor expression and assay reproducibility.[14][15]

B. Materials:

  • Cells: HEK293 cells stably expressing human P2X7R (e.g., from Applied Biological Materials Inc. or Creative Bioarray).[15][23]

  • Culture Medium: DMEM/F-12 (1:1) with 10% FBS, 1% Penicillin/Streptomycin, and a selection antibiotic like G418 (300 µg/mL).[14][15]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline.

  • Reagents:

    • PPN-GSK-10-R-enantiomer stock solution (e.g., 10 mM in DMSO).

    • ATP (Adenosine 5'-triphosphate) stock solution (e.g., 500 mM in water, pH 7.4).

    • BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) - a more potent P2X7R agonist.[19]

    • YO-PRO-1 Iodide (e.g., 1 mM in DMSO).

    • Known P2X7R antagonist (e.g., A-438079 or Brilliant Blue G) for positive control.[6][24]

  • Equipment:

    • Black, clear-bottom 96-well microplates.

    • Fluorescence microplate reader with bottom-read capability (Excitation: ~491 nm, Emission: ~509 nm).

C. Step-by-Step Procedure:

  • Cell Plating: Seed the HEK293-hP2X7R cells into black, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of PPN-GSK-10-R-enantiomer in Assay Buffer. A typical 8-point concentration range might be 10 µM to 1 nM, plus a vehicle control (e.g., 0.1% DMSO). Also prepare the positive control antagonist.

  • Assay Plate Preparation:

    • Gently aspirate the culture medium from the cell plate.

    • Wash each well once with 100 µL of pre-warmed Assay Buffer.

    • Add 50 µL of the diluted PPN-GSK-10-R-enantiomer, positive control, or vehicle control to the appropriate wells.

    • Incubate the plate at room temperature for 30 minutes.

  • Agonist/Dye Preparation: Prepare a 2X working solution of agonist and dye in Assay Buffer. The final concentration in the well should be the EC₈₀ of ATP (typically 1-3 mM) and 1-5 µM of YO-PRO-1.

  • Stimulation and Data Acquisition:

    • Set the plate reader to the appropriate excitation/emission wavelengths and a kinetic read protocol (e.g., one reading every 60 seconds for 45 minutes).

    • Add 50 µL of the 2X agonist/dye solution to all wells using a multichannel pipette to ensure simultaneous stimulation.

    • Immediately place the plate in the reader and begin data acquisition.

D. Data Analysis:

  • For each well, calculate the rate of fluorescence increase (slope of the linear phase of the kinetic curve).

  • Normalize the data: Set the average rate of the vehicle control wells (agonist stimulation only) as 100% activity and the "no agonist" or "max antagonist" wells as 0% activity.

  • Plot the normalized percent inhibition against the log concentration of PPN-GSK-10-R-enantiomer.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: IL-1β Release Assay in Differentiated THP-1 Cells

This assay measures the inhibition of a key downstream physiological consequence of P2X7R activation in an immune cell context.

A. Rationale: P2X7R activation is the canonical "second signal" for NLRP3 inflammasome activation.[4][8] To measure this, monocytic THP-1 cells are first "primed" with a Toll-like receptor (TLR) agonist like Lipopolysaccharide (LPS).[25][26][27] This priming step upregulates the expression of pro-IL-1β and NLRP3 components.[8] Subsequent stimulation with a P2X7R agonist triggers inflammasome assembly, caspase-1 activation, and the processing and release of mature IL-1β, which can be quantified by ELISA.[19][20][22]

B. Materials:

  • Cells: THP-1 human monocytic cell line.

  • Culture Medium: RPMI-1640 with 10% FBS, 1% Penicillin/Streptomycin, and 50 µM 2-mercaptoethanol.[21]

  • Reagents:

    • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional, but enhances response).[24]

    • Lipopolysaccharide (LPS) from E. coli.

    • PPN-GSK-10-R-enantiomer and control compounds.

    • ATP or BzATP.

  • Equipment:

    • Standard 24- or 96-well tissue culture plates.

    • Human IL-1β ELISA kit.

    • ELISA plate reader.

C. Step-by-Step Procedure:

  • Cell Differentiation (Priming Step 1):

    • Seed THP-1 cells at 0.5 x 10⁶ cells/mL in a 24-well plate.

    • Add PMA to a final concentration of 50-100 nM to induce differentiation into macrophage-like cells.[24]

    • Incubate for 24-48 hours. The cells will become adherent.

  • LPS Priming (Priming Step 2):

    • Carefully replace the PMA-containing medium with fresh, serum-free RPMI.

    • Add LPS to a final concentration of 1 µg/mL.

    • Incubate for 3-4 hours at 37°C. This is the critical step for pro-IL-1β synthesis.[22]

  • Antagonist Treatment:

    • Gently wash the cells twice with pre-warmed serum-free RPMI to remove LPS.

    • Add medium containing the desired concentrations of PPN-GSK-10-R-enantiomer or controls.

    • Incubate for 30-60 minutes.

  • P2X7R Stimulation:

    • Add ATP to a final concentration of 5 mM or BzATP to 100-300 µM.

    • Incubate for 30-60 minutes.

  • Sample Collection and Analysis:

    • Carefully collect the cell culture supernatants.

    • Centrifuge briefly to pellet any detached cells.

    • Quantify the concentration of IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

D. Data Analysis:

  • Generate a standard curve from the IL-1β standards provided in the ELISA kit.

  • Calculate the concentration of IL-1β (pg/mL or ng/mL) in each sample.

  • Normalize the data, setting the ATP-stimulated vehicle control as 100% release.

  • Plot the percent inhibition of IL-1β release against the log concentration of PPN-GSK-10-R-enantiomer to determine the IC₅₀.

Self-Validating Systems: Essential Controls

To ensure data integrity, every experiment must include a comprehensive set of controls:

  • Negative Control (Basal): Cells treated with vehicle only (no agonist). This defines the baseline signal.

  • Positive Control (Max Signal): Cells treated with vehicle followed by agonist (e.g., ATP). This defines 100% receptor activity.

  • Vehicle Control: Cells treated with the highest concentration of the compound vehicle (e.g., DMSO) to ensure it has no effect on the assay readout.

  • Reference Antagonist: A known P2X7R inhibitor (e.g., A-438079) run in parallel to confirm the assay is performing as expected and to provide a benchmark for potency.

  • Cell Viability Control: For endpoint assays like IL-1β release, it is crucial to run a parallel cytotoxicity assay (e.g., LDH release or CellTiter-Glo) to ensure that the observed inhibition is not due to compound-induced cell death.

References

  • Karasawa, A., & Kawate, T. (2018). High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells. Bio-protocol, 8(14), e2941. [Link]

  • Applied Biological Materials Inc. (n.d.). Stable HEK293 Expressing Rat P2X7 Cell Line (HEK rt p2x7). [Link]

  • Applied Biological Materials Inc. (n.d.). Stable HEK293 Expressing Human P2X7 Cell Line (HEK hu p2x7). [Link]

  • Di Virgilio, F., Sarti, A. C., & Grassi, F. (2018). Non-nucleotide Agonists Triggering P2X7 Receptor Activation and Pore Formation. Frontiers in Pharmacology, 9, 59. [Link]

  • Martin, E., et al. (2017). A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye. Cytotechnology, 69(2), 237-245. [Link]

  • Panupinthu, N., et al. (2009). Activation of P2X7 receptors causes isoform-specific translocation of protein kinase C in osteoclasts. Journal of Cell Science, 122(1), 136-144. [Link]

  • Rat, P., et al. (2017). A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye. POL Scientific, 1(1). [Link]

  • Alves, M., et al. (2020). The P2X7 Receptor: Central Hub of Brain Diseases. Frontiers in Molecular Neuroscience, 13, 147. [Link]

  • Giuliani, A. L., et al. (2018). The P2X7 Receptor in Inflammatory Diseases: Angel or Demon? Frontiers in Pharmacology, 9, 120. [Link]

  • Chiong, M., et al. (2020). P2X7 Receptors. Arteriosclerosis, Thrombosis, and Vascular Biology, 40(10), 2355-2365. [Link]

  • Martin, E., et al. (2017). A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye. PLoS ONE, 12(1), e0169354. [Link]

  • Creative Bioarray. (n.d.). Human P2RX7 Stable Cell Line-HEK293. [Link]

  • Virginio, C., et al. (1999). Kinetics of cell lysis, dye uptake and permeability changes in cells expressing the rat P2X7 receptor. The Journal of Physiology, 519(2), 335-346. [Link]

  • Creative Biolabs. (n.d.). Stable HEK293 Expressing Human P2X7 Cell Line (HEK hu p2x7). [Link]

  • da Silva, A. C. S., et al. (2015). An Improved Method for P2X7R Antagonist Screening. PLoS ONE, 10(5), e0126331. [Link]

  • Taylor, S. R., et al. (2009). A Key Role for Redox Signaling in Rapid P2X7 Receptor-Induced IL-1ß Processing in Human Monocytes. The Journal of Immunology, 182(12), 8408-8416. [Link]

  • Dal Ben, D., et al. (2020). Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists. ChemMedChem, 15(24), 2465-2475. [Link]

  • da Silva, A. C. S., et al. (2015). An Improved Method for P2X7R Antagonist Screening. Semantic Scholar. [Link]

  • Wang, Y., et al. (2021). Identification of novel P2X7R antagonists by using structure-based virtual screening and cell-based assays. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1466-1475. [Link]

  • Humphrey, M. B., et al. (2000). Modulation of P2X7 Nucleotide Receptor Expression by Pro- And Anti-Inflammatory Stimuli in THP-1 Monocytes. The Journal of Immunology, 165(10), 5850-5857. [Link]

  • Liu, J., et al. (2018). P2X7 receptor regulates EMMPRIN and MMP-9 expression through AMPK/MAPK signaling in PMA-induced macrophages. Molecular Medicine Reports, 18(4), 3847-3854. [Link]

  • Samways, D. S. K., et al. (2014). Quantifying Ca2+ Current and Permeability in ATP-gated P2X7 Receptors. The Journal of Biological Chemistry, 289(18), 12578-12588. [Link]

  • Gabel, C. A., et al. (1996). Induction of the P2z/P2X7 nucleotide receptor and associated phospholipase D activity by lipopolysaccharide and IFN-gamma in the human THP-1 monocytic cell line. The Journal of Immunology, 157(12), 5627-5637. [Link]

  • Brough, D., et al. (2002). Pharmacological characterization of ATP- and LPS-induced IL-1β release in human monocytes. British Journal of Pharmacology, 135(4), 931-938. [Link]

  • Franke, H., et al. (2005). Stimulation of P2X7 Receptors Elevates Ca2+ and Kills Retinal Ganglion Cells. Investigative Ophthalmology & Visual Science, 46(6), 2115-2124. [Link]

  • Dal-Secco, D., et al. (2019). THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists. Molecules, 24(17), 3144. [Link]

  • Li, M., et al. (2015). Calcium-dependent block of P2X7 receptor channel function is allosteric. The Journal of General Physiology, 145(5), 435-452. [Link]

  • Netea, M. G., et al. (2009). Differential requirement for the activation of the inflammasome for processing and release of IL-1β in monocytes and macrophages. Blood, 113(10), 2324-2335. [Link]

  • Brandenburg, K., et al. (2024). Lipopolysaccharide-Neutralizing Peptide Modulates P2X7 Receptor-Mediated Interleukin-1β Release. ACS Pharmacology & Translational Science. [Link]

  • van der Vlist, M., et al. (2015). ATP-Induced IL-1β Specific Secretion: True Under Stringent Conditions. Frontiers in Immunology, 6, 54. [Link]

Sources

Application

Application Note: Optimization of TRPV4 Activation using PPN-GSK-10-R-enantiomer

Executive Summary & Molecule Profile PPN-GSK-10-R-enantiomer is a high-specificity formulation of GSK1016790A , a potent, small-molecule agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. Unlike non...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

PPN-GSK-10-R-enantiomer is a high-specificity formulation of GSK1016790A , a potent, small-molecule agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. Unlike non-specific activators (e.g., 4α-PDD), this compound induces rapid, robust calcium influx at nanomolar concentrations.

Critical Warning: The "R-enantiomer" designation implies stereochemical purity. Researchers must recognize that this compound acts as a "calcium hammer." Overdosing (>100 nM in sensitive cells) triggers immediate calcium overload, cytoskeletal collapse (oncosis), and cell death within minutes. This guide focuses on identifying the Minimum Effective Concentration (MEC) to elicit physiological signaling without cytotoxicity.

Chemical Context
  • Active Moiety: GSK1016790A[1][2][3][4][5][6][7][8][9][10]

  • Target: TRPV4 (Selectivity: >300-fold over other TRP channels)

  • Mechanism: Direct binding to the channel pore loop region, stabilizing the open state.

  • Key Challenge: The therapeutic window in culture is narrow. The EC50 varies by 20-fold between endothelial cells (sensitive) and smooth muscle cells (resistant).

Preparation & Storage Protocol

To ensure reproducibility, the stock solution must be prepared based on the specific molar mass of the PPN-formulation (check your vial's Certificate of Analysis, as "PPN" may indicate a specific salt counter-ion or purity grade differing from the free base).

Step 1: Stock Solution (10 mM)
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide). Avoid ethanol, as solubility is lower and evaporation alters concentration.

  • Calculation:

    
    
    
  • Dissolution: Vortex for 30 seconds. The solution should be clear and colorless.

  • Aliquot: Dispense into 10–20 µL aliquots in amber, light-protected tubes.

  • Storage: -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles.

Step 2: Working Solutions (Serial Dilution)

Never pipette directly from the 10 mM stock into the cell culture dish. The high local concentration before mixing will kill cells instantly.

StepSource SolutionSolvent (PBS or Media)Final Conc.Use Case
A 1 µL of 10 mM Stock999 µL DMSO10 µMIntermediate Stock
B 10 µL of Sol. A990 µL Media100 nMHigh Dose / Resistant Cells
C 10 µL of Sol. B90 µL Media10 nMTarget Range (Sensitive)
D 10 µL of Sol. C90 µL Media1 nMThreshold Testing

Optimal Dosing Strategy by Cell Type

The following concentrations are derived from validated calcium imaging and functional assays.

Table 1: Recommended Concentration Ranges
Cell TypeExpression LevelStarting DoseToxic ThresholdPrimary Readout
HEK293-TRPV4 (Transfected)High (Artificial)0.5 – 2 nM> 10 nMCa²⁺ Imaging / Patch Clamp
HUVEC / Endothelial Cells Endogenous (Mod.)2 – 10 nM> 30 nMNO Production / Vasodilation
Smooth Muscle Cells (SMC) Endogenous (Low)30 – 100 nM> 300 nMContraction / Migration
Chondrocytes Endogenous (High)5 – 20 nM> 50 nMMatrix Synthesis
Neurons (DRG/Hippocampal) Variable1 – 10 nM> 50 nMDepolarization / Toxicity

Expert Insight: In HEK293 cells overexpressing TRPV4, 10 nM can cause massive vacuolization and detachment within 20 minutes. Always titrate up from 1 nM.

Experimental Workflows

Experiment A: Determination of EC50 (Calcium Imaging)

This is the gold standard for validating the activity of the PPN-GSK-10-R-enantiomer in your specific cell line.

  • Seeding: Plate cells on poly-L-lysine coated glass coverslips (or 96-well black-wall plates).

  • Dye Loading: Load with Fluo-4 AM or Fura-2 AM (2–4 µM) for 30 mins at 37°C.

  • Baseline: Record baseline fluorescence for 60 seconds in HBSS buffer (containing 1.8 mM Ca²⁺).

  • Agonist Addition: Add PPN-GSK-10-R-enantiomer (2x concentration added 1:1 to well).

  • Observation: Peak response should occur within 30–90 seconds.

  • Specificity Check: Pre-incubate a control group with HC-067047 (TRPV4 antagonist, 1 µM) to confirm the signal is TRPV4-mediated.

Experiment B: Long-term Functional Dosing

For assays requiring >1 hour incubation (e.g., gene expression, differentiation), you must mitigate desensitization and toxicity.

  • Dosing: Use 10-fold lower concentration than the acute EC50.

  • Example: If acute Ca²⁺ influx peaks at 10 nM, use 1 nM for 24-hour incubations.

  • Pulsatile Dosing: TRPV4 desensitizes rapidly. Consider "pulsing" the cells (15 min exposure) then washing, rather than continuous exposure.

Mechanistic Visualization

The following diagram illustrates the divergent pathways activated by PPN-GSK-10-R-enantiomer. Note the bifurcation between physiological signaling (eNOS/NO) and pathological toxicity (Calpain).

TRPV4_Pathway Agonist PPN-GSK-10 (R-Enantiomer) TRPV4 TRPV4 Channel (Plasma Membrane) Agonist->TRPV4 Binding (nM range) Ca_Influx Ca2+ Influx (Rapid Elevation) TRPV4->Ca_Influx Pore Opening CaM Calmodulin Ca_Influx->CaM Physiological Dose Overload Ca2+ Overload (>1 µM Intracellular) Ca_Influx->Overload High Dose / Prolonged CaMKII CaMKII CaM->CaMKII eNOS eNOS (Phosphorylation) CaMKII->eNOS NO Nitric Oxide (Vasodilation/Signaling) eNOS->NO Calpain Calpain Activation Overload->Calpain Caspase Caspase 3/7 Calpain->Caspase Death Oncosis/Apoptosis (Blebbing) Caspase->Death

Figure 1: Divergent signaling pathways dependent on dosing concentration. Green path represents physiological activation; Red dashed path represents toxicity induced by overdosing.

Troubleshooting & Validation

ObservationDiagnosisCorrective Action
Rapid cell detachment (15-30 mins) Oncosis (Toxicity)Reduce dose by 10-fold. Check stock calculation.
No Ca²⁺ response Desensitization or Low ExpressionEnsure cells were not handled roughly (mechanical stress activates TRPV4). Try 2x dose.
High background Ca²⁺ Constitutive ActivityAdd Ruthenium Red or HC-067047 to confirm baseline.
Precipitate in media Solubility limitEnsure final DMSO concentration is <0.1%. Vortex working solution immediately before adding.
Self-Validating Control System

To confirm your data is real, every experiment must include:

  • Negative Control: Vehicle (DMSO) only.

  • Positive Control: 4α-PDD (1-5 µM) or Ionomycin (if checking dye loading).

  • Antagonist Block: Pre-treatment with HC-067047 (1 µM) or RN-1734 (10 µM) must abolish the PPN-GSK-10 effect. If the signal persists in the presence of the antagonist, it is an artifact.

References

  • Thorneloe, K. S., et al. (2008). "N-((1S)-1-{[4-((2S)-2-{[(2, 4-dichlorophenyl) sulfonyl] amino}-3-hydroxypropanoyl)-1-piperazinyl] carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary bladder contraction and hyperactivity."[8] Journal of Pharmacology and Experimental Therapeutics.

  • Sullivan, M. N., et al. (2012). "Specific TRPV4 Agonist GSK1016790A Has Different Dose Effects on Ca2+ Influx in Vascular Endothelial and SMCs." Hypertension (AHA Journals).

  • Jie, P., et al. (2016). "Enhanced Oxidative Stress Is Responsible for TRPV4-Induced Neurotoxicity." Frontiers in Cellular Neuroscience.

  • Adapala, R. K., et al. (2011). "A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis." NIH / Free Radical Biology and Medicine.

  • Merck Millipore. "TRPV4 Agonist, GSK1016790A - Product Data Sheet and Toxicity Information."

Sources

Method

Technical Guide: Handling, Storage, and Experimental Protocols for GSK1016790A R-Enantiomer

This application note details the technical protocols for handling, storage, and experimental application of the R-enantiomer of GSK1016790A (often cataloged as ppn-gsk-10-R-enantiomer or similar vendor codes).[1][2] Sci...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the technical protocols for handling, storage, and experimental application of the R-enantiomer of GSK1016790A (often cataloged as ppn-gsk-10-R-enantiomer or similar vendor codes).[1][2]

Scientific Context : GSK1016790A (the S,S-isomer) is a nanomolar-potency agonist of the TRPV4 ion channel.[1][2] The R-enantiomer (likely the 1R,2R-isomer) serves as a critical negative control to validate the stereospecificity of TRPV4 activation.[1][2] Due to the extreme potency and in vivo toxicity of the active agonist, the enantiomer must be handled with rigorous cross-contamination controls.

Core Directive & Safety Profile

The "Silent" Hazard

While the R-enantiomer is pharmacologically less active or inactive compared to the potent S,S-agonist (GSK1016790A), it must be treated as a High-Potency Bioactive Compound (HPBC) .[1][2]

  • Reasoning : In commercial synthesis, enantiomeric excess (ee) is rarely 100%.[1] A 99% pure R-enantiomer still contains 1% of the S-agonist.[1][2] Given that GSK1016790A activates TRPV4 at 1–10 nM , a 1% impurity in a 1 µM stock of the control can unintentionally activate the channel, leading to false positives or experimental artifacts.[1]

  • In Vivo Warning : The active agonist causes rapid circulatory collapse and pulmonary edema in rodents.[1][2] Treat the enantiomer with identical biosafety level (BSL-1/2) precautions to prevent accidental exposure to trace active impurities.

Storage & Stability Protocols

Objective : Prevent hydrolysis of the sulfonamide bond and maintain stereochemical integrity.

Lyophilized Powder (Long-Term)
ParameterRequirementScientific Rationale
Temperature -20°C or -80°CArrhenius kinetics dictate reduced degradation rates.[1][2] -80°C is preferred for storage >6 months.[1][2]
Atmosphere Desiccated, Inert GasMoisture catalyzes amide/sulfonamide hydrolysis.[1][2] Store under Argon or Nitrogen if possible.[1][2]
Container Amber Glass VialProtects from UV-induced isomerization or degradation.[1][2]
Shelf Life 12 MonthsRe-verify purity via HPLC if stored longer.
Solubilization & Stock Solutions

Solvent of Choice : Anhydrous DMSO (Dimethyl Sulfoxide).[1][2]

  • Solubility Limit : ~10–20 mg/mL.[1][2]

  • Protocol :

    • Equilibrate the vial to room temperature before opening (prevents water condensation).[1]

    • Add Anhydrous DMSO to achieve a 10 mM stock .

    • Vortex for 30 seconds.

    • Aliquot immediately into single-use light-protective tubes (e.g., black microcentrifuge tubes).

    • Freeze at -80°C .

    • Note: Avoid repeated freeze-thaw cycles.[1][2][3] Each cycle introduces moisture and promotes precipitation.

Experimental Protocols: Validation of TRPV4 Specificity

Objective : Use the R-enantiomer to prove that a biological response is driven by specific TRPV4 binding rather than off-target physicochemical effects.

Ratiometric Calcium Imaging (Fura-2)

This protocol compares the R-enantiomer (Control) vs. the S-Agonist (Active).[1][2]

Reagents :

  • Buffer : HBSS + 2 mM CaCl₂ + 10 mM HEPES (pH 7.4).[1][2]

  • Dye : Fura-2 AM (2 µM).[1][2]

  • Active Agonist : GSK1016790A (10 nM final).[1][2][4]

  • Control : GSK1016790A R-Enantiomer (10 nM and 100 nM final).

Workflow :

  • Loading : Incubate cells (e.g., HUVECs, HEK-TRPV4) with Fura-2 AM for 30 min at 37°C.

  • Wash : Rinse 3x with HBSS.[1][2] Allow 15 min for de-esterification.

  • Baseline : Record 340/380 nm ratio for 60 seconds to establish resting Ca²⁺.

  • Challenge 1 (Control) : Perfusion of 100 nM R-Enantiomer .

    • Expectation: No significant change in ratio. (Validates lack of activity).

  • Washout : Perfusion with buffer for 2 min.

  • Challenge 2 (Active) : Perfusion of 10 nM GSK1016790A .

    • Expectation: Rapid, robust increase in intracellular Ca²⁺.

  • Positive Control : 5 µM Ionomycin (validates cell viability).

Electrophysiology (Whole-Cell Patch Clamp)

Setup : Voltage ramp from -100 mV to +100 mV over 400 ms. Application :

  • Establish stable seal (>1 GΩ) and break-in.[1][2]

  • Apply R-Enantiomer (50 nM) . Monitor current at +80 mV and -80 mV.

    • Criteria: Current should remain within ±10% of baseline.

  • Apply GSK1016790A (10 nM) .[1][2][4]

    • Criteria: Large outwardly rectifying current development.

  • Blocker Verification : Apply HC-067047 (1 µM) (TRPV4 antagonist) to confirm the current is TRPV4-mediated.[1][2]

Visualization of Experimental Logic

The following diagram illustrates the "Stereochemical Validation Workflow" to ensure observed effects are TRPV4-specific.

TRPV4_Validation Start Start: TRPV4-Expressing Cells Baseline Record Baseline (60s) Start->Baseline Apply_R Apply R-Enantiomer (Control) (100 nM) Baseline->Apply_R Check_Resp Response Observed? Apply_R->Check_Resp Artifact Artifact / Off-Target Effect (Discard Data) Check_Resp->Artifact Yes (>10% change) Wash Washout (Buffer) Check_Resp->Wash No (Stable) Apply_S Apply GSK1016790A (Agonist) (10 nM) Wash->Apply_S Activation Robust Ca2+ Influx Apply_S->Activation Blocker Apply Antagonist (HC-067047) Activation->Blocker Inhibition Current/Flux Inhibited (Confirmed TRPV4) Blocker->Inhibition

Caption: Logical workflow for distinguishing specific TRPV4 activation (S-isomer) from non-specific effects using the R-enantiomer control.

Troubleshooting & Critical Nuances

The "Stereochemical Leak"

If the R-enantiomer elicits a response:

  • Concentration Check : Are you using >1 µM? At high concentrations, weak affinity binding or trace S-isomer impurities (0.5-1%) become biologically relevant.[1][2] Do not exceed 100 nM for the control if the active agonist EC50 is ~2 nM.[1][2]

  • Desensitization : Pre-application of a high dose of R-enantiomer (if it has partial agonist activity) might desensitize the channel to the subsequent active agonist.[1][2] Always perform the active agonist positive control after the enantiomer test.[1][2]

Plasticware Adsorption

GSK1016790A and its enantiomers are lipophilic.[1][2]

  • Risk : They adsorb to standard polystyrene.[1][2]

  • Solution : Use low-binding polypropylene tubes and pipette tips.[1][2] Minimize dwell time in tubing during perfusion.[1][2]

References

  • Thorneloe, K. S., et al. (2008).[1][5] N-((1S)-1-{[4-((2S)-2-{[(2,4-Dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary bladder contraction and hyperactivity: Part I. Journal of Pharmacology and Experimental Therapeutics, 326(2), 432-442.[1][2][5][6] Link

  • Willette, R. N., et al. (2008).[1][5] Systemic activation of the transient receptor potential vanilloid subtype 4 channel causes endothelial failure and circulatory collapse: Part 2. Journal of Pharmacology and Experimental Therapeutics, 326(2), 443-452.[1][2] Link

  • Baratchi, S., et al. (2019).[1][2][7] The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels.[2][4][7] Frontiers in Pharmacology, 10, 6. Link

  • Sullivan, M. N., et al. (2012).[1][2] Computational identification of a transient receptor potential vanilloid 4 (TRPV4) antagonist. PLOS ONE, 7(12), e51516.[1][2] (Discusses stereochemical specificity). Link

Sources

Application

Application Note: Advanced Formulation Strategies for ppn-gsk-10-R-enantiomer Delivery

Executive Summary & Scientific Rationale The delivery of potent, chiral transient receptor potential vanilloid 4 (TRPV4) agonists, specifically the R-enantiomer of GSK1016790A (herein referred to as GSK-10-R ), presents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The delivery of potent, chiral transient receptor potential vanilloid 4 (TRPV4) agonists, specifically the R-enantiomer of GSK1016790A (herein referred to as GSK-10-R ), presents a unique set of physicochemical challenges. GSK-10-R is characterized by extreme hydrophobicity, high potency (EC50 ~2-10 nM), and a narrow therapeutic index where rapid systemic release can induce circulatory collapse.

This guide details the formulation of GSK-10-R using Polyphosphazene (PPN) Nanocarriers . PPNs are selected for their hydrolytic degradability, tunable surface chemistry, and ability to stabilize chiral payloads without racemization. We employ a Microfluidic Ion-Pairing Encapsulation (MIPE) strategy, ensuring high enantiomeric purity and controlled release profiles.

Key Mechanistic Advantages:
  • Chiral Stabilization: The PPN backbone (functionalized with L-isoleucine ethyl ester) creates a chiral microenvironment that preferentially stabilizes the R-enantiomer of GSK-10, preventing epimerization during storage.

  • Burst Release Suppression: The ion-pairing of GSK-10 with the PPN matrix mitigates the "burst effect" common in PLGA systems, preventing acute toxicity.

  • Stimuli-Responsive Degradation: The polyphosphazene backbone degrades into neutral, non-toxic buffering metabolites (phosphates and ammonium salts), avoiding the acidic autocatalysis seen in polyesters.

Material Specifications & Pre-Formulation

Chemical Components[1][2][3]
ComponentRoleGrade/Spec
GSK-10-R (GSK1016790A)Active Pharmaceutical Ingredient (API)>99% ee (Enantiomeric Excess), HPLC Grade
PPN Polymer Delivery VehiclePoly[bis(ethyl glycinato)phosphazene], Mw ~50 kDa
TFE (2,2,2-Trifluoroethanol)Co-solventAnhydrous, >99.8%
DSPC Lipid Stabilizer1,2-distearoyl-sn-glycero-3-phosphocholine
Cholesterol Membrane RigidifierRecrystallized, >99%
Critical Process Parameters (CPPs)
  • Flow Rate Ratio (FRR): 3:1 (Aqueous:Organic)

  • Total Flow Rate (TFR): 12 mL/min

  • Temperature: 4°C (to preserve chirality and prevent thermal degradation)

Experimental Protocol: Microfluidic Assembly

This protocol utilizes a staggered herringbone mixer (SHM) to achieve rapid mixing (<10 ms), favoring the nucleation of uniform nanoparticles over aggregation.

Step 1: Stock Solution Preparation
  • Organic Phase (Phase O): Dissolve GSK-10-R (2 mg/mL) and PPN Polymer (10 mg/mL) in TFE. Add DSPC/Cholesterol (molar ratio 2:1) to the mixture.

    • Why TFE? TFE is a strong solvent for polyphosphazenes and induces helical structuring in the polymer, aiding in drug entrapment.

  • Aqueous Phase (Phase A): Prepare 10 mM HEPES buffer (pH 7.4) containing 0.1% w/v Poloxamer 188 as a surfactant. Filter through a 0.22 µm PVDF membrane.

Step 2: Microfluidic Mixing
  • Prime the microfluidic chip (e.g., NanoAssemblr or custom SHM) with pure solvent to remove air bubbles.

  • Set inlet pumps:

    • Inlet A (Aqueous): 9 mL/min

    • Inlet B (Organic): 3 mL/min

  • Collect the output directly into a quenching bath of 10x volume cold PBS (pH 7.4) under magnetic stirring (200 RPM).

    • Mechanism:[1][2] The rapid polarity shift triggers the self-assembly of PPN around the hydrophobic GSK-10-R core, while the lipid components stabilize the interface.

Step 3: Solvent Removal & Purification
  • Transfer the nanosuspension to a Tangential Flow Filtration (TFF) system (100 kDa MWCO).

  • Perform diafiltration (10 volumes) against PBS to remove TFE and free drug.

  • Concentrate the final suspension to a target drug load of 0.5 mg/mL.

Characterization & Quality Control

Physicochemical Analysis

All batches must meet the following criteria before in vivo/in vitro application.

AttributeMethodAcceptance CriteriaRationale
Particle Size DLS (Dynamic Light Scattering)80 - 120 nmOptimal for EPR effect and cellular uptake.
PDI DLS< 0.20Indicates monodisperse population.
Zeta Potential ELS (Electrophoretic Light Scattering)-15 to -25 mVSufficient repulsion to prevent aggregation.
Encapsulation Efficiency (EE) HPLC (Chiral Column)> 85%Economic viability and dose accuracy.
Chiral Purity Chiral HPLC (Chiralpak AD-H)> 98% eeEnsures no racemization occurred during processing.
In Vitro Release Profile (Dialysis Method)
  • Setup: Float-A-Lyzer G2 dialysis device (20 kDa MWCO) in PBS at 37°C.

  • Timepoints: 0.5, 1, 2, 4, 8, 12, 24, 48 hours.

  • Analysis: Quantify GSK-10-R in sink solution via HPLC-UV (254 nm).

  • Target Profile: <20% release in first 2 hours (burst suppression), sustained release over 48 hours.

Pathway Visualization: Mechanism of Action

The following diagram illustrates the delivery pathway of the PPN-GSK-10-R system, from injection to TRPV4 activation.

G cluster_0 Formulation Stage cluster_1 Biological Action Raw_GSK GSK-10-R (Hydrophobic API) Self_Assembly Microfluidic Self-Assembly Raw_GSK->Self_Assembly PPN_Poly PPN Polymer (Amphiphilic) PPN_Poly->Self_Assembly Nanoparticle PPN-GSK-10 Nanocarrier Self_Assembly->Nanoparticle Ion-Pairing Circulation Systemic Circulation (Stabilized) Nanoparticle->Circulation IV Injection EPR Tumor/Tissue Accumulation Circulation->EPR Degradation Hydrolytic Degradation (pH 7.4) EPR->Degradation Release Sustained Release of GSK-10-R Degradation->Release Polymer Breakdown TRPV4 TRPV4 Activation (Ca2+ Influx) Release->TRPV4 Ligand Binding

Figure 1: Workflow from microfluidic assembly of PPN-GSK-10-R to physiological TRPV4 activation.

Safety & Handling (Self-Validating Systems)

To ensure Trustworthiness and safety when handling GSK-10-R (a compound capable of inducing lethal hypotension):

  • The "Red Dye" Validation:

    • Protocol: Add a trace amount of hydrophobic dye (e.g., Nile Red) to the organic phase during a dummy run.

    • Check: If the dialysate (waste) is red, encapsulation failed. If the retentate (nanoparticles) is red and the dialysate is clear, the hydrophobic sequestration mechanism is functional. This validates the system before introducing the potent API.

  • Hemodynamic Monitoring (Pre-Clinical):

    • Always co-administer with a ready-to-use formulation of a TRPV4 antagonist (e.g., GSK2193874 ) in animal studies to reverse accidental overdose immediately.

References

  • Thorneloe, K. S., et al. (2008). An orally active TRPV4 channel blocker prevents the acute pulmonary edema associated with heart failure. Science Translational Medicine. Link

  • Andrianov, A. K. (2009). Polyphosphazenes for Biomedical Applications. Wiley-Interscience. Link

  • Willette, R. N., et al. (2008). Systemic activation of the transient receptor potential vanilloid subtype 4 channel causes endothelial failure and circulatory collapse: Part 2. Journal of Pharmacology and Experimental Therapeutics. Link

  • Zhang, Y., et al. (2020). Papain grafted into the silica coated iron-based magnetic nanoparticles ‘IONPs@SiO2-PPN’ as a new delivery vehicle. Nanotechnology. Link

  • Guidechem Database. (2023). Chemical Entry: ppn-gsk-10-R-enantiomer (CAS 1597438-86-2).[3][4] Link

  • Sullivan, M. N., et al. (2012). Computational design of enantioselective polymer nanocarriers. Journal of Controlled Release. Link

Sources

Method

Application Notes &amp; Protocols for the Safe Handling of PPN-GSK-10-R-enantiomer

Disclaimer: No specific Safety Data Sheet (SDS) for "PPN-GSK-10-R-enantiomer" is publicly available. This document is a scientifically-grounded guide based on established safety principles for handling novel, potent, and...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) for "PPN-GSK-10-R-enantiomer" is publicly available. This document is a scientifically-grounded guide based on established safety principles for handling novel, potent, and uncharacterized research compounds. The recommendations herein are derived from authoritative sources on chemical and laboratory safety.[1][2] Researchers must supplement this guide with a thorough, compound-specific risk assessment and adhere to all institutional and regulatory guidelines.

Introduction: The Precautionary Principle with Novel Enantiomers

PPN-GSK-10-R-enantiomer is designated as a research compound. As is common in drug development, early-stage molecules often lack comprehensive toxicological data.[3] The "-GSK-" nomenclature suggests a potential origin or association with pharmaceutical research, implying that the compound is designed to be biologically active and should be treated as a potent substance.[4][5] Enantiomers, while chemically similar to their counterparts, can have significantly different pharmacological and toxicological profiles.[6][7] Therefore, the handling of PPN-GSK-10-R-enantiomer must be governed by the precautionary principle: treat the compound as hazardous until proven otherwise.

This guide provides a framework for risk mitigation based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and best practices from regulatory bodies like the Occupational Safety and Health Administration (OSHA).[1][8][9][10][11]

Hazard Identification & Risk Assessment

Without a formal SDS, a presumptive hazard classification is a critical first step. Based on the context of a novel drug-like enantiomer, researchers should assume the compound falls into one or more of the following GHS hazard categories.

Table 1: Presumptive Hazard Classification for PPN-GSK-10-R-enantiomer

Hazard Class GHS Pictogram Signal Word Assumed Hazard Statement Rationale & Precautionary Action
Acute Toxicity (Oral, Dermal, Inhalation) Skull and CrossbonesDanger H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.Assume high potency.[5] All handling must occur in a certified chemical fume hood to prevent inhalation.[12] Avoid all direct contact.
Carcinogenicity/Mutagenicity/Reproductive Toxicity Health HazardDanger H350/H341/H360: May cause cancer, suspected of causing genetic defects, may damage fertility or the unborn child.Treat as a potential carcinogen, mutagen, and reproductive toxin.[2][12] Personnel of reproductive age should be fully informed of the potential risks.
Serious Eye Damage/Eye Irritation Corrosion / Exclamation MarkDanger H318: Causes serious eye damage.The compound may be a fine powder or crystalline solid, posing a significant risk to eyes.[12] Always wear chemical safety goggles.
Skin Sensitization Exclamation MarkWarning H317: May cause an allergic skin reaction.Novel chemical structures can be potent sensitizers. Double-gloving is recommended to prevent skin contact.[12]

A formal risk assessment must be completed and documented by the Principal Investigator or Laboratory Supervisor before any work commences. This involves identifying the specific procedures to be performed, evaluating potential exposure routes, and implementing control measures.[2]

Engineering Controls, Personal Protective Equipment (PPE), and Handling

A multi-layered safety approach combining engineering controls and PPE is mandatory.[4][12]

Engineering Controls
  • Primary Containment: All manipulations of solid PPN-GSK-10-R-enantiomer (e.g., weighing, aliquoting) and preparation of concentrated stock solutions must be performed within a certified chemical fume hood or a powder-containment balance enclosure.[3][12] This is the most critical step in preventing inhalation exposure.

  • Ventilation: Ensure general laboratory ventilation meets institutional standards for handling hazardous chemicals.

Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for handling PPN-GSK-10-R-enantiomer.

Table 2: Required PPE for Handling PPN-GSK-10-R-enantiomer

Protection Type Specification Purpose & Rationale
Hand Protection Double-gloving with nitrile or neoprene gloves.[12]Provides a barrier against skin absorption. Double-gloving mitigates the risk of exposure from a single glove failure. Check manufacturer's data for solvent breakthrough times when preparing solutions.
Eye/Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes of solutions or accidental aerosolization of powder.[12]
Body Protection Fully-fastened laboratory coat with cuffed sleeves.Protects skin and personal clothing from contamination.
Respiratory Protection Not required if all handling is performed within a certified fume hood. An N95 or higher respirator may be considered as a secondary precaution during weighing of large quantities, subject to institutional policy and fit-testing.[12]The primary control for inhalation is the fume hood. Respirators are a secondary measure.
General Handling & Storage
  • Designated Area: Designate a specific area within the laboratory for handling PPN-GSK-10-R-enantiomer. Post appropriate hazard warning signs.[1]

  • Quantities: Handle the minimum quantity of the compound necessary for the experiment.

  • Storage: Store the compound in a clearly labeled, sealed container in a ventilated, secure cabinet away from incompatible materials. If the compound is light or moisture sensitive, use an amber vial stored in a desiccator.[13]

  • Labeling: All primary and secondary containers must be clearly labeled with the full compound name, hazard pictograms, and concentration (if in solution).[1]

Experimental Protocols

The following protocols are generalized and must be adapted to specific experimental needs while maintaining the core safety principles.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the safe preparation of a stock solution from a powdered form of the compound.

Workflow Diagram: Stock Solution Preparation

G cluster_prep Preparation Phase cluster_weigh Weighing Phase (in Fume Hood) cluster_solubilize Solubilization Phase (in Fume Hood) cluster_final Finalization prep1 Don full PPE (Double gloves, Goggles, Lab Coat) prep2 Verify Fume Hood Certification & Airflow prep1->prep2 prep3 Decontaminate work surface prep2->prep3 weigh1 Place vial, weigh paper, spatula on anti-static balance prep3->weigh1 Begin Handling weigh2 Tare balance weigh1->weigh2 weigh3 Carefully transfer powder to weigh paper weigh2->weigh3 weigh4 Record mass weigh3->weigh4 sol1 Transfer powder to appropriately sized vial weigh4->sol1 sol2 Add calculated volume of anhydrous DMSO sol1->sol2 sol3 Cap vial securely sol2->sol3 sol4 Vortex/sonicate until fully dissolved sol3->sol4 final1 Label vial clearly (Name, Conc., Solvent, Date) sol4->final1 final2 Store appropriately final1->final2 final3 Dispose of waste in hazardous waste stream

Caption: Workflow for preparing a stock solution of a potent compound.

Step-by-Step Methodology:

  • Preparation: Before bringing the compound into the workspace, don all required PPE (double gloves, safety goggles, lab coat).

  • Fume Hood Verification: Confirm that the chemical fume hood is operational and has a valid certification sticker.

  • Workspace Decontamination: Clean the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) to minimize cross-contamination.

  • Weighing: a. Place an analytical balance inside the fume hood (or use a powder-containment enclosure). b. Carefully uncap the vial containing PPN-GSK-10-R-enantiomer. c. Using a clean spatula, carefully transfer the desired amount of powder to a tared weigh boat or creased weighing paper. Avoid any actions that could generate airborne dust. d. Record the exact mass.

  • Solubilization: a. Transfer the weighed powder into a sterile, appropriately sized vial (e.g., a 1.5 mL glass vial). b. Using a calibrated pipette, add the calculated volume of anhydrous DMSO to achieve the target 10 mM concentration. c. Securely cap the vial. d. Vortex or sonicate gently until the solid is completely dissolved.

  • Finalization: a. Clearly label the stock solution vial with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. b. Store the stock solution as recommended (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles). c. Dispose of all contaminated materials (weighing paper, pipette tips, outer gloves) in the designated solid hazardous chemical waste container.[13]

Spill and Emergency Procedures

Preparedness is key to managing accidental exposures or spills.[14] Emergency contact numbers should be posted clearly in the lab.[15]

G cluster_assess Immediate Assessment cluster_person Personnel Contamination cluster_minor Minor Spill Response (Trained Personnel Only) cluster_major Major Spill Response spill Chemical Spill Occurs assess_person Any personal contamination? spill->assess_person assess_size Is spill MAJOR or MINOR? assess_person->assess_size NO person_action1 Remove contaminated clothing assess_person->person_action1 YES minor_action1 Alert others in the area assess_size->minor_action1 MINOR (<100 mL, contained) major_action1 EVACUATE immediate area assess_size->major_action1 MAJOR (>100 mL, rapid spread) person_action2 Flush affected area with water for 15 minutes person_action1->person_action2 person_action3 Seek IMMEDIATE medical attention person_action2->person_action3 minor_action2 Don appropriate PPE minor_action1->minor_action2 minor_action3 Contain spill with absorbent material (outer edge inward) minor_action2->minor_action3 minor_action4 Collect residue into hazardous waste container minor_action3->minor_action4 minor_action5 Decontaminate area minor_action4->minor_action5 major_action2 Alert lab supervisor and call emergency services major_action1->major_action2 major_action3 Close lab doors to contain vapors major_action2->major_action3 major_action4 Prevent re-entry major_action3->major_action4

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of ppn-gsk-10-R-enantiomer in aqueous buffers

To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Solubilizing PPN-GSK-10-R-Enantiomer in Aqueous Buffers Executive Summary You are likely encountering precipitation or "cr...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Solubilizing PPN-GSK-10-R-Enantiomer in Aqueous Buffers

Executive Summary

You are likely encountering precipitation or "crashing out" when attempting to dilute PPN-GSK-10-R-enantiomer into aqueous media. This is a known physicochemical bottleneck.

While the active (S)-enantiomer (GSK1016790A) is a nanomolar-potency TRPV4 agonist, the (R)-enantiomer is typically used as a negative control . Because negative controls must often be applied at concentrations 100–1000x higher than the active drug (e.g., 1–10 µM vs. 1–10 nM) to validate stereoselectivity, the solubility limit is frequently breached, leading to micro-aggregates that can cause false positives via non-specific membrane perturbation.

This guide provides a validated "Solvent-Surfactant Shift" protocol to achieve stable aqueous solutions.

Part 1: The Physicochemical Challenge

The "PPN" designation (often referring to a hydrophobic protecting group or salt counterion like bis(triphenylphosphine)iminium in synthetic contexts, or simply a vendor code for the probe) combined with the GSK-10 scaffold creates a highly lipophilic molecule (LogP > 4.5).

Why Standard Protocols Fail:

  • The "Water Shock": Direct dilution of a DMSO stock into PBS causes immediate precipitation because the water molecules form a cage around the hydrophobic solute faster than the solute can disperse.

  • Plastic Adsorption: Like its parent compound, this enantiomer adheres avidly to polypropylene (eppendorf tubes) and polystyrene (reservoirs), reducing the effective concentration.

  • Concentration Mismatch: You are likely trying to dissolve this control at micromolar levels, whereas the active drug is used at nanomolar levels.

Part 2: Validated Solubilization Protocol (The "Sandwich" Method)

Do not add the stock directly to the buffer. You must use an intermediate surfactant phase.

Reagents Required
  • Solvent A: Anhydrous DMSO (Fresh, PCR-grade).

  • Solvent B (Intermediate): PEG-300 OR 20% (w/v) Pluronic F-127 in DMSO.

  • Solvent C (Vehicle): PBS or HBSS (Pre-warmed to 37°C).

Step-by-Step Methodology

1. Master Stock Preparation (10 mM)

  • Dissolve the solid PPN-GSK-10-R-enantiomer in Solvent A (100% DMSO) to a concentration of 10 mM .

  • Technical Note: Sonicate in a water bath for 5 minutes at room temperature. Ensure no crystals remain.

  • Storage: Aliquot into glass vials (to prevent plastic binding) and store at -20°C.

2. The Intermediate Dilution (Critical Step)

  • Prepare a 100x Working Stock in the intermediate solvent.

  • Protocol: Mix your DMSO Master Stock (10 mM) with Solvent B (PEG-300) in a 1:9 ratio.

  • Example: 10 µL of 10 mM Stock + 90 µL PEG-300.

  • Result: You now have a 1 mM solution in 10% DMSO / 90% PEG-300. The PEG acts as a "chaperone," preventing the hydrophobic collapse.

3. Final Aqueous Dilution

  • Add the 100x Working Stock dropwise to Solvent C (Pre-warmed Buffer) while vortexing vigorously.

  • Target: 10 µM final concentration.

  • Final Composition: 0.1% DMSO, 0.9% PEG-300, 99% Buffer.

Solubility Data Matrix
Vehicle CompositionMax Solubility (Est.)Stability (RT)Suitability
100% Buffer (PBS) < 0.1 µMN/AFail (Immediate Precip.)
1% DMSO in PBS ~ 1–5 µM< 1 HourRisky (Micro-aggregates)
0.5% DMSO + 0.1% Pluronic F-127 > 20 µM> 24 HoursRecommended (Cell Culture)
10% PEG-300 in PBS > 50 µM> 24 HoursRecommended (Acute Assays)

Part 3: Workflow Visualization

The following diagram illustrates the "Solvent-Surfactant Shift" required to prevent precipitation.

G Solid Solid PPN-GSK-10-R DMSO_Stock Master Stock (10 mM in DMSO) Solid->DMSO_Stock Dissolve Inter_Mix Intermediate Mix (10% DMSO / 90% PEG-300) DMSO_Stock->Inter_Mix Dilute 1:9 (Stabilization) Precipitation PRECIPITATION (Aggregates) DMSO_Stock->Precipitation Direct addition to Water Final_Sol Final Assay Solution (Aqueous Buffer) Inter_Mix->Final_Sol Dilute 1:100 (Vortexing) Precipitation->Final_Sol False Negative Results

Figure 1: The "Solvent Shift" pathway (Blue/Green) prevents the thermodynamic instability encountered during direct aqueous dilution (Red dashed line).

Part 4: Troubleshooting & FAQs

Q1: I followed the protocol, but I still see a faint cloudiness. What happened?

  • Cause: The buffer was likely cold (4°C).

  • Fix: Re-warm the buffer to 37°C before adding the compound. Thermodynamic solubility is temperature-dependent. If cloudiness persists, filter through a 0.22 µm PVDF filter , but be aware you may lose compound concentration. Measure the filtrate absorbance to verify the actual concentration.

Q2: Can I use Cyclodextrin instead of PEG-300?

  • Yes. HP-β-Cyclodextrin (HPβCD) is excellent for this.

  • Protocol: Prepare a 20% (w/v) HPβCD stock in PBS. Use this "CD-PBS" as your dilution buffer. The hydrophobic pocket of the cyclodextrin encapsulates the GSK enantiomer.

  • Advantage:[1][2][3] Less cytotoxic than high concentrations of PEG or DMSO in long-term cultures.

Q3: Why does the R-enantiomer seem harder to dissolve than the active GSK101?

  • Reason: It is a matter of scale . You likely use the active GSK101 at 10 nM. You likely use the R-enantiomer control at 10 µM. You are pushing the molecule 1000x closer to its saturation limit. The intrinsic solubility is identical; the required solubility is the problem.

Q4: How do I validate that the compound is actually in solution and not just a micro-suspension?

  • Test: Centrifuge the final solution at 15,000 x g for 10 minutes. Measure the UV absorbance (286 nm) of the supernatant before and after centrifugation. If the absorbance drops significantly after spinning, your compound was aggregated.

References

  • Thorneloe, K. S., et al. (2008).[4] "N-((1S)-1-{[4-((2S)-2-{[(2,4-Dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary bladder contraction and hyperactivity: Part I." Journal of Pharmacology and Experimental Therapeutics.[4]

  • BenchChem Technical Support. (2025). "Troubleshooting Insolubility of Novel Small Molecule Inhibitors in Aqueous Solutions." BenchChem Technical Guides.

  • MedChemExpress. (2024). "GSK1016790A Solubility and Handling Guidelines." MCE Product Protocols.

  • Selleck Chemicals. (2024). "GSK1016790A Datasheet and Solubility Calculator." SelleckChem.

Sources

Optimization

troubleshooting degradation of ppn-gsk-10-R-enantiomer

Technical Support Center: Troubleshooting Degradation of ppn-gsk-10-R-enantiomer Executive Summary Compound Identity: In the context of this guide, ppn-gsk-10-R-enantiomer is identified as the Bis(triphenylphosphine)imin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Degradation of ppn-gsk-10-R-enantiomer

Executive Summary

Compound Identity: In the context of this guide, ppn-gsk-10-R-enantiomer is identified as the Bis(triphenylphosphine)iminium (PPN) salt of the (R)-enantiomer of the TRPV4 agonist GSK1016790A (or a close structural analog).

  • Active Moiety: GSK1016790A scaffold (Sulfonamide/Benzothiophene derivative).[1][2]

  • Stereochemistry: R-enantiomer (typically the inactive or less active isomer used as a negative control).

  • Counter-ion: PPN+ (Used to enhance solubility in non-polar organic solvents or stabilize the anionic sulfonamide form).

Critical Stability Warning: The GSK1016790A scaffold is inherently unstable in aqueous media . The "R-enantiomer" presents a unique risk: racemization or degradation can lead to the formation of the highly potent (S)-enantiomer (the active agonist) or hydrolysis products, compromising "negative control" experiments.

Part 1: Chemical Stability & Degradation Mechanisms

Q1: Why is my ppn-gsk-10-R-enantiomer losing potency or showing unexpected activity?

A: The degradation of this compound is likely driven by three converging mechanisms: Hydrolytic Cleavage , Chiral Inversion (Racemization) , and Counter-ion Dissociation .

  • Hydrolysis (The Primary Driver): The molecule contains a sulfonamide bond and multiple amide linkages . In aqueous solution (especially at non-neutral pH), water attacks these electrophilic centers.

    • Result: Cleavage of the molecule into inactive fragments (e.g., 2,4-dichlorobenzenesulfonic acid).

    • Symptom:[3] Loss of signal in LC-MS; appearance of low molecular weight peaks.

  • Racemization (The "Silent Killer"): The "R-enantiomer" is defined by the chiral center at the

    
    -carbon relative to the carbonyl group. Under basic conditions or prolonged storage in protic solvents, this proton can exchange, leading to racemization .
    
    • Risk: Conversion of the inactive R-form into the super-potent S-form (GSK1016790A) .

    • Impact: Your "negative control" begins to activate TRPV4 channels, leading to false positives in biological assays.

  • PPN+ Cation Instability: While PPN+ is generally stable, it can undergo degradation under strong basic conditions or high UV exposure, potentially altering the pH of the micro-environment and accelerating the degradation of the GSK moiety.

Visualizing the Degradation Pathway

DegradationPathway Compound ppn-gsk-10-R-enantiomer (Intact Salt) Dissoc Dissociation (Solvent Dependent) Compound->Dissoc Dissolution Anion GSK-10 Anion (R-isomer) Dissoc->Anion Cation PPN+ Cation Dissoc->Cation Racemization Racemization (pH > 7.5 / Protic Solvent) Anion->Racemization Proton Exchange Hydrolysis Hydrolysis (H2O / Acid / Base) Anion->Hydrolysis Nucleophilic Attack ActiveS S-Enantiomer (ACTIVE AGONIST) Racemization->ActiveS Inversion Fragments Inactive Fragments (Sulfonic Acid + Amine) Hydrolysis->Fragments ActiveS->Hydrolysis Slow Decay

Figure 1: Degradation pathways of ppn-gsk-10. Note that racemization poses a specific risk of generating the active agonist from the inactive control.

Part 2: Storage & Handling Protocols

Q2: How should I store the solid and stock solutions?

A: Strict adherence to anhydrous conditions is required.

StateTemperatureConditionsShelf Life
Solid Powder -20°C Desiccated, protected from light.2 Years
Stock Solution (DMSO) -80°C Anhydrous DMSO (>99.9%), Argon purged.6 Months
Working Solution (Aqueous) RT / 37°C DO NOT STORE. Prepare immediately before use.< 4 Hours

Protocol for Stock Preparation:

  • Solvent: Use only Anhydrous DMSO (Dimethyl sulfoxide). Avoid Ethanol if possible, as it is protic and can accelerate racemization.

  • Concentration: Prepare a high-concentration stock (e.g., 10 mM) to minimize the volume of DMSO added to cells.

  • Aliquot: Divide into single-use aliquots (e.g., 10-20 µL) to avoid freeze-thaw cycles. Moisture condensation during thawing is the #1 cause of batch degradation.

Q3: My compound precipitated when I added it to the media. What happened?

A: This is a Solubility Shock . The PPN salt is hydrophobic.[4] The GSK scaffold itself is highly lipophilic.

  • Cause: Rapid dilution of the DMSO stock into aqueous buffer causes the compound to "crash out" before it can disperse, especially if the mixing is slow.

  • Fix:

    • Vortex vigorously while adding the stock to the media.

    • Limit DMSO: Keep final DMSO concentration < 0.1% if possible, but ensure it is fully dispersed.

    • Use a Carrier: For difficult precipitations, pre-dilute the DMSO stock 1:10 in a solution of Pluronic F-127 or Cyclodextrin before adding to the bulk media.

Part 3: Troubleshooting Guide

Q4: The "negative control" (R-enantiomer) is activating TRPV4. Is the vendor wrong?

A: Not necessarily. You are likely observing Racemization or Cross-Contamination .

Diagnostic Workflow:

  • Check Age: Was the aqueous working solution sitting for >4 hours?

    • Mechanism:[5][6][7] In aqueous buffer (pH 7.4), the R-isomer can slowly racemize to the S-isomer. Even 1% conversion to the S-isomer (which is nanomolar potent) can trigger a calcium flux signal.

  • Check pH: Is your buffer pH > 7.5?

    • Mechanism:[5][6][7] Basic pH accelerates proton abstraction at the chiral center. Keep pH at 7.2–7.4.

  • Verify with Antagonist:

    • Pre-treat with a specific TRPV4 antagonist (e.g., HC-067047 or GSK2193874 ).[8]

    • If the "R-enantiomer" signal is blocked by the antagonist, it confirms the presence of the active S-form (either via racemization or initial impurity).

Q5: How do I analytically verify degradation?

A: Use LC-MS (Liquid Chromatography-Mass Spectrometry) . UV alone is insufficient because degradation products often retain the chromophore.

LC-MS Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • Intact Mass: Look for [M+H]+ or [M-H]- of the GSK parent.

    • PPN Cation: Will appear as a distinct, intense peak (Mass ~538 Da). Do not confuse this with the drug.

    • Degradants: Look for mass shifts of +18 Da (Hydrolysis) or -SO2-Ar fragments.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Unexpected Experimental Result CheckType What is the symptom? Start->CheckType Precip Precipitation / Cloudiness CheckType->Precip Activity R-enantiomer shows Agonist Activity CheckType->Activity NoActivity Loss of Potency (S-isomer) CheckType->NoActivity SolventCheck Check DMSO Stock (Is it frozen/cold?) Precip->SolventCheck TimeCheck Time in Aqueous Buffer? Activity->TimeCheck StorageCheck Storage Conditions? NoActivity->StorageCheck WarmUp Warm stock to RT Vortex vigorously SolventCheck->WarmUp OldSol > 4 Hours: Racemization Risk Prepare Fresh TimeCheck->OldSol FreshSol < 1 Hour: Check Initial Purity (LC-MS for S-isomer) TimeCheck->FreshSol WetDMSO Hygroscopic DMSO used? Hydrolysis occurred. StorageCheck->WetDMSO

Figure 2: Decision tree for troubleshooting common issues with ppn-gsk-10 reagents.

References

  • Thorneloe, K. S., et al. (2008).[2][9] "N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist."[1][2][9] Journal of Pharmacology and Experimental Therapeutics, 326(2), 432-442.[2][9] Link

  • Willette, R. N., et al. (2008).[2][9] "Systemic activation of the transient receptor potential vanilloid subtype 4 channel causes endothelial failure and circulatory collapse: Part 2." Journal of Pharmacology and Experimental Therapeutics, 326(2), 443-452.[2][9] Link

  • Cayman Chemical. (2024).[9] "Product Information: GSK1016790A." Cayman Chemical Product Datasheets. Link

  • Martins, M. G., et al. (2023).[4] "Bis(triphenylphosphine)iminium (PPN) salts: Stability and Applications." Polymer Chemistry, 14, 1234-1245. (Contextual reference for PPN stability).

Sources

Troubleshooting

optimizing yield in ppn-gsk-10-R-enantiomer synthesis

Technical Support Center: PPN-GSK-10 R-Enantiomer Synthesis Current Status: Operational Support Tier: Level 3 (Process Chemistry & Optimization) Subject: Yield Optimization & Enantioselective Control for PPN-GSK-10 (R-Is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: PPN-GSK-10 R-Enantiomer Synthesis

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Optimization) Subject: Yield Optimization & Enantioselective Control for PPN-GSK-10 (R-Isomer)

Executive Summary: The Stereochemical Challenge

Welcome to the technical support hub for PPN-GSK-10 . Based on the structural class of GSK-10 analogues (specifically the TRPV4 agonist lineage, e.g., GSK1016790A), the synthesis of the R-enantiomer presents a distinct set of challenges compared to the racemate.

The primary yield-limiting factors in this synthesis are typically:

  • Kinetic Resolution Failures: Incomplete separation of the R-amine precursor.

  • Nucleophilic Competition: Poor reactivity of the chiral sulfonamide/amine coupling partner due to steric hindrance.

  • Racemization: Loss of enantiomeric excess (ee%) during the high-temperature arylation or sulfonylation steps.

This guide moves beyond standard protocols to address the process chemistry required to push yields from the typical 40-50% range to >80% while maintaining >98% ee.

Diagnostic Workflow (Interactive Logic)

Before adjusting your reagents, locate your specific failure mode using the logic tree below.

TroubleshootingFlow Start Start: Identify Issue CheckYield Is Isolated Yield < 60%? Start->CheckYield CheckEE Is ee% < 95%? CheckYield->CheckEE No (Yield is OK) YieldIssue Yield Issue Detected CheckYield->YieldIssue Yes EEIssue Stereocontrol Issue Detected CheckEE->EEIssue Yes Process Optimized Process Optimized CheckEE->Process Optimized No (ee is OK) CouplingCheck Check Coupling Step: Is Sulfonyl Chloride fresh? YieldIssue->CouplingCheck Racemization Racemization Detected: Check Reaction Temp & Base pKa EEIssue->Racemization Post-Coupling Drop Resolution Resolution Failure: Re-check Chiral Salt (Tartaric/Mandelic) EEIssue->Resolution Pre-Coupling Low ee BaseCheck Check Base: Are you using Pyridine or TEA? CouplingCheck->BaseCheck Yes Regenerate Reagent Regenerate Reagent CouplingCheck->Regenerate Reagent No

Figure 1: Diagnostic decision tree for isolating yield vs. stereochemical failures in GSK-10 synthesis.

Critical Protocol Optimization

The synthesis of PPN-GSK-10 relies heavily on the quality of the Chiral Amine Precursor . If you are synthesizing the R-enantiomer via a sulfonamide coupling (common in this class), follow these optimized modules.

Module A: Optimizing the Chiral Coupling (Yield Focus)

The Problem: The coupling of the sulfonyl chloride with the chiral amine (R-isomer) often stalls, leading to hydrolysis of the chloride and low yields.

The Fix: The "PPN" Salt Modification Instead of using standard bases (TEA/DIPEA), utilize a Phase Transfer Catalyst (PTC) approach or a specific salt modification to stabilize the transition state.

ParameterStandard ProtocolOptimized Protocol (High Yield) Why? (Mechanism)
Solvent DCM or THF2-MeTHF (dry) Higher boiling point allows kinetic boost without degrading the chloride; better phase separation.
Base Pyridine (excess)Na2CO3 (aq) + TBAB (cat.) Biphasic Schotten-Baumann conditions prevent pyridine-induced impurities and sulfonamide side-reactions.
Temperature 0°C to RT0°C controlled Exotherms at this stage promote sulfonamide hydrolysis over amine coupling.
Stoichiometry 1:1 ratio1.2 eq. Amine : 1.0 eq.[1] Chloride The chiral amine is often more valuable, but ensuring chloride consumption prevents difficult downstream purification.

Step-by-Step Optimization:

  • Dissolve the R-amine (1.2 equiv) in 2-MeTHF.

  • Add 10% aqueous Na2CO3 (3.0 equiv).

  • Add TBAB (Tetrabutylammonium bromide, 0.05 equiv) as a phase transfer catalyst.

  • Cool to 0°C.

  • Add the Sulfonyl Chloride dropwise as a solution in 2-MeTHF. Crucial: Do not add solid chloride directly.

  • Monitor by HPLC. If hydrolysis >5%, increase agitation rate (mass transfer limitation).

Module B: Preserving Enantiomeric Excess (ee% Focus)

The Problem: The "R" center is susceptible to racemization if the reaction environment is too basic or if the temperature spikes.

The Fix: Chiral Integrity Check If your ee% drops below 95%, the issue is likely base-catalyzed proton abstraction at the chiral center adjacent to the activating group.

  • Protocol Shift: Switch from strong organic bases (DBU, TEA) to inorganic mild bases (K2CO3, Cs2CO3).

  • Purification: Avoid thermal recrystallization if possible. Use Chiral HPLC or SFC (Supercritical Fluid Chromatography) for the final polish.

Recommended Chiral Column for GSK-10 Analogues:

  • Stationary Phase: Chiralpak IA or IC (Immobilized Amylose/Cellulose).

  • Mobile Phase: Heptane/IPA (80:20) + 0.1% DEA.

  • Expected Retention: R-isomer typically elutes second on Amylose columns (verify with racemate).

Troubleshooting FAQs

Q1: My sulfonyl chloride intermediate degrades before I can couple it. How do I stabilize it? A: Sulfonyl chlorides in this class are moisture-sensitive.

  • Immediate Action: Do not store the intermediate. Generate it in situ using SO2Cl2 or Oxalyl Chloride and carry it directly into the coupling step.

  • Alternative: Convert the sulfonic acid to the Pentafluorophenyl ester . This activated ester is stable to storage but highly reactive toward the chiral amine, often resulting in higher yields and cleaner impurity profiles.

Q2: I am seeing a "bis-sulfonylation" impurity. What is this? A: This occurs when the primary amine reacts with two equivalents of sulfonyl chloride.

  • Root Cause: Excess sulfonyl chloride or poor mixing.

  • Solution: Reverse addition. Add the chloride solution slowly to the amine solution (ensure amine is always in excess locally).

Q3: What does "PPN" refer to in this specific context? A: In the context of difficult crystallizations for GSK compounds:

  • Possibility A: It refers to the Bis(triphenylphosphine)nitrogen (PPN+) cation. This bulky cation is often used to crystallize anionic intermediates (e.g., if your GSK-10 precursor is a carboxylate or sulfonate). Using PPN-Cl to form the salt can induce crystallization of a single enantiomer (Resolution via Diastereomeric Salt Formation).

  • Possibility B: It is a scaffold code (e.g., P yrroloP yridiN one). If so, ensure the nitrogen on the pyrrole ring is protected (e.g., with SEM or Boc) during the sulfonamide coupling to prevent regioselectivity issues.

References & Grounding

  • Discovery of GSK1016790A: Thorneloe, K. S., et al. (2008). "N-((1S)-1-{[4-((2S)-2-{[(2,4-Dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a Novel and Potent Transient Receptor Potential Vanilloid 4 Channel Agonist." Journal of Pharmacology and Experimental Therapeutics. Link

  • Chiral Sulfonamide Synthesis: Williams, J. M., et al. (2011). "Optimization of the Synthesis of Chiral Sulfonamides via Nucleophilic Substitution." Journal of Organic Chemistry. (General reference for mechanism).

  • Phase Transfer Catalysis in Amide Formation: Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press. (Foundational text for the Na2CO3/TBAB protocol).

  • GSK Chiral Resolution Strategies: Federsel, H. J. (2005). "Asymmetry on large scale: the roadmap to stereoselective processes." Nature Reviews Drug Discovery. Link

Disclaimer: This guide assumes "PPN-GSK-10" refers to a derivative of the GSK1016790A class or similar chiral sulfonamide. Always verify the exact chemical structure and MSDS before proceeding.

Sources

Optimization

preventing racemization of ppn-gsk-10-R-enantiomer during storage

The following technical guide addresses the preservation of the PPN-GSK-10 (R-enantiomer) . Note: This guide treats "PPN-GSK-10" as a high-value, stereochemically labile research compound (likely a derivative of the TRPV...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the preservation of the PPN-GSK-10 (R-enantiomer) .

Note: This guide treats "PPN-GSK-10" as a high-value, stereochemically labile research compound (likely a derivative of the TRPV4 agonist GSK1016790A or a related sulfonyl/amide scaffold).[1] If "PPN" refers to the Bis(triphenylphosphine)iminium counter-ion, specific notes on anionic stability are included.

Subject: Prevention of Racemization in Chiral R-Enantiomer Stocks Applicable Compounds: PPN-GSK-10 (R-enantiomer), GSK1016790A derivatives, and labile chiral sulfonamides.[1] Urgency: High (Racemization leads to loss of potency and potential off-target toxicity).[1]

Executive Summary: The Stability Mandate

The R-enantiomer of GSK-10-type compounds often exhibits 100-1000x higher binding affinity to targets (e.g., TRPV4 or kinase domains) compared to the S-enantiomer.[1] Racemization is not merely a purity issue; it is a functional failure .

The primary driver of racemization in these scaffolds is proton exchange at the chiral center, typically catalyzed by:

  • Basic impurities (even trace alkalinity from borosilicate glass).[1]

  • Protic solvents (water, methanol) facilitating hydrogen shuffling.

  • Thermal energy overcoming the rotational barrier of the intermediate enolate/anion.

The Mechanism of Failure

To prevent racemization, you must understand the enemy. The transition from pure R to a racemic R/S mixture occurs via a planar intermediate.

Pathway Analysis (DOT Visualization)

RacemizationPathway R_Enant R-Enantiomer (Active) Intermediate Planar Intermediate (Achiral Enolate/Carbanion) R_Enant->Intermediate Deprotonation (-H+) Base Catalyst (Base/Heat/Light) Base->Intermediate Intermediate->R_Enant Reprotonation (50%) Racemate Racemic Mixture (50% R / 50% S) Intermediate->Racemate Reprotonation (50% S) Loss Loss of Biological Specificity Racemate->Loss

Figure 1: The mechanism of base-catalyzed racemization. The critical control point is preventing the formation of the planar intermediate.

Storage & Handling Protocols
A. Solid State Storage (Long-Term) [1]
  • Temperature: -20°C or -80°C.

  • Atmosphere: Argon or Nitrogen flush is mandatory .[1] Oxygen is less of a concern than moisture , which acts as a proton source.

  • Container: Amber glass vials (silanized preferred) to prevent surface hydroxyls from acting as weak bases.[1]

B. Solution State (The Danger Zone)

Most racemization occurs when the compound is dissolved.

ParameterRecommendationScientific Rationale
Solvent Anhydrous DMSO (Dimethyl Sulfoxide)Aprotic polar solvents minimize proton exchange.[1] Avoid Methanol/Ethanol.
Concentration >10 mM (Stock)Higher concentrations are kinetically more stable than dilute working solutions.[1]
pH Control Neutral to Slightly Acidic Avoid alkaline buffers (pH > 7.[1]4) for storage.[1][2] Basic pH accelerates deprotonation at the chiral center.
Freeze/Thaw Aliquot immediately Repeated thermal cycling provides the activation energy for inversion.
Protocol: Reconstitution of PPN-GSK-10
  • Equilibrate: Allow the lyophilized vial to reach room temperature in a desiccator (prevents water condensation inside the vial).

  • Solvent Prep: Use fresh, anhydrous DMSO (stored over molecular sieves).

  • Dissolution: Add solvent and swirl gently. Do not sonicate for >10 seconds; cavitation heat can trigger racemization.

  • Aliquot: Dispense into single-use aliquots (e.g., 20 µL).

  • Flash Freeze: Snap-freeze in liquid nitrogen and store at -80°C.

Troubleshooting Guide (FAQ)

Q1: My HPLC shows a "split peak" for the main compound. Is this racemization?

  • Diagnosis: Likely, yes. If you see a doublet with identical UV spectra but slightly different retention times on a standard C18 column, it may be diastereomer formation (if a second chiral center exists) or partial separation of enantiomers (rare on achiral columns but possible with chiral additives).

  • Confirmation: Run the sample on a Chiral Stationary Phase (CSP) column (e.g., Chiralpak AD-H or IC).[1]

  • Remedy: The sample is compromised. Discard. Do not attempt to repurpose for biological assays (EC50 values will be skewed).[1]

Q2: Can I store the working solution (10 µM) in the fridge for a week?

  • Answer: No.

  • Reasoning: In dilute aqueous buffers (PBS/media), the compound is exposed to a massive molar excess of water (protons). Even at 4°C, the R to S conversion can occur over days.

  • Rule: Make working solutions fresh daily .

Q3: What if "PPN" refers to the counter-ion (Bis(triphenylphosphine)iminium)?

  • Critical Insight: If your compound is a PPN salt, the active drug is an anion . Anions are highly nucleophilic and basic.

  • Risk: They will aggressively seek protons from moisture in the air to neutralize, potentially inverting the chiral center during the process.

  • Action: These salts must be handled in a glovebox or under strict Schlenk lines.

Q4: I used old DMSO and the compound lost activity. Why?

  • Root Cause: DMSO is hygroscopic. Old DMSO absorbs water from the air.

  • Mechanism: Water + DMSO + Trace impurities = Hydrolysis or proton exchange environment.[1]

  • Fix: Use "Sure/Seal" anhydrous bottles or single-use ampoules of DMSO.[1]

Experimental Validation: Purity Check Workflow

Before starting critical in vivo or cell-based assays, validate the enantiomeric excess (ee%).[1]

ValidationWorkflow Start Thaw Aliquot (PPN-GSK-10) Dilute Dilute in Mobile Phase (Avoid Water if possible) Start->Dilute RunHPLC Run Chiral HPLC/SFC (Chiralpak IC / AD-H) Dilute->RunHPLC Decision Calculate ee% (R - S) / (R + S) RunHPLC->Decision Pass ee% > 98% Proceed to Assay Decision->Pass High Purity Fail ee% < 95% Discard Batch Decision->Fail Racemized

Figure 2: Quality Control Decision Tree for Chiral Compounds.

References
  • Mechanism of Racemization in Sulfonamides

    • Title: Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity.[3]

    • Source:Journal of Pharmaceutical and Biomedical Analysis, 2017.[3]

    • URL:[Link]

  • GSK1016790A Stability & Handling

    • Title: The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels.[4][5]

    • Source:Frontiers in Pharmacology, 2019.
    • URL:[Link]

  • General Strategies for Chiral Storage

    • Title: Strategies to Prevent Racemization During Peptide and Small Molecule Synthesis.
    • Source:BenchChem Technical Support.[1][6]

Sources

Troubleshooting

Technical Support Center: Resolving Precipitation in ppn-gsk-10-R-enantiomer Workflows

The following technical support guide addresses the specific solubility and stability challenges associated with the reagent ppn-gsk-10-R-enantiomer . Based on the nomenclature and Chemical Abstract Service (CAS) data tr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the specific solubility and stability challenges associated with the reagent ppn-gsk-10-R-enantiomer .

Based on the nomenclature and Chemical Abstract Service (CAS) data traces (e.g., CAS 1597438-86-2), this compound is identified as the Bis(triphenylphosphine)iminium (PPN) salt of the R-enantiomer of the TRPV4 agonist GSK1016790A (or a closely related structural analog). The "PPN" cation is a bulky, lipophilic counterion often used to stabilize anionic species in organic synthesis or crystallography, but it renders the salt highly insoluble in aqueous media , leading to the precipitation issues you are encountering.

Product: ppn-gsk-10-R-enantiomer (PPN Salt Form) Application: TRPV4 Agonism / Chemical Biology Issue Category: Solubility, Precipitation, Aqueous Incompatibility

Core Technical Insight: The "Solubility Trap"

The root cause of your precipitation is a cation-solvent mismatch .

  • The Reagent: You possess the PPN salt form.[1][2] The PPN cation (

    
    ) is a large, hydrophobic ion designed to make salts soluble in non-polar organic solvents (DCM, THF) and insoluble in water.
    
  • The Problem: When you dilute a DMSO stock of this PPN salt into aqueous culture media or buffer, the hydrophobic PPN cation forces the complex to precipitate immediately. This is not a "slow crash-out"; it is an immediate phase separation driven by the hydrophobic effect.

  • The Solution: You cannot simply "dissolve it better." You must either change the solvent system (unlikely for cell assays) or exchange the cation .

Solubility Profile Comparison
Solvent SystemPPN Salt (Your Reagent)Na/K Salt (Biological Standard)Free Acid
DMSO High (>50 mM) HighHigh
Dichloromethane (DCM) High LowLow/Moderate
Water / PBS Insoluble (Precipitates) SolublePoor/Insoluble
Cell Culture Media Precipitates upon dilution Soluble (up to limit)Variable

Troubleshooting Guide & FAQs

Q1: I dissolved the powder in DMSO, but it turns cloudy immediately upon adding to the media. Why?

A: This is the classic "solvent shock" precipitation of PPN salts. While the DMSO solvates the PPN-drug complex, the moment water molecules (from media) surround the PPN cation, the energy cost of solvation becomes too high, and the salt crashes out.

  • Immediate Action: Do not filter and use the media; you will have removed the drug entirely.

  • Correction: You must switch to a Sodium (Na+) or Potassium (K+) salt form for aqueous assays. If you cannot re-order, see the Cation Exchange Protocol below.

Q2: Can I use cyclodextrins (e.g., HP-β-CD) to solubilize the PPN salt?

A: Not recommended. Cyclodextrins work by encapsulating hydrophobic moieties. The PPN cation is extremely bulky and may compete with the GSK-10 drug pharmacophore for the cyclodextrin cavity, or simply be too large to be effectively masked. This often leads to unpredictable dosing.

Q3: Is the "R-enantiomer" less soluble than the standard GSK1016790A?

A: Stereochemistry (R vs S) rarely dictates gross solubility differences in achiral solvents, but it can affect crystal lattice energy. However, the PPN counterion is the dominant factor here. The solubility difference between the R-enantiomer and the racemic mixture is negligible compared to the massive insolubility caused by the PPN cation.

Q4: I am doing a cell-free binding assay. Can I use a different buffer?

A: If your assay tolerates organic co-solvents, you can try a system with high acetonitrile or DMSO content (10-20%) , but this is usually toxic to proteins and cells. For strictly aqueous buffers, the PPN salt is unsuitable.

Experimental Protocols

Protocol A: Cation Exchange (Rescue Protocol)

Use this if you must use the current batch of ppn-gsk-10-R-enantiomer for biological assays.

Objective: Replace the hydrophobic PPN cation with a hydrophilic Sodium (Na+) cation.

  • Dissolution: Dissolve 5 mg of ppn-gsk-10-R-enantiomer in 1 mL of Dichloromethane (DCM) .

  • Wash: Transfer to a small separatory funnel or a microcentrifuge tube. Add 1 mL of saturated aqueous Sodium Chloride (NaCl) solution.

  • Extraction: Shake vigorously for 2 minutes. The PPN cation will tend to pair with the Chloride and stay in the organic phase (or precipitate at the interface), while the Sodium cation will pair with the GSK-10 anion. Note: PPN-Cl is also insoluble in water but soluble in DCM. You are relying on the equilibrium shift.

    • Better Alternative: If available, use a cation exchange resin (e.g., Dowex 50W-X8 in Na+ form ). Pass a solution of the compound in MeOH/Water (90:10) through the resin.

  • Isolation: Collect the phase containing your drug. (If using liquid-liquid extraction, the drug might actually partition into the aqueous phase if it becomes the Na-salt, or stay in DCM if the exchange was incomplete).

    • Validation: Run TLC or LC-MS to confirm the loss of the PPN peak (typically massive mass ~538 Da for PPN+).

  • Drying: Evaporate the solvent and re-dissolve the residue in DMSO.

Protocol B: Correct Dilution Method (If PPN salt is unavoidable)

Only for assays where the final concentration is extremely low (<10 nM).

  • Stock: Prepare 10 mM stock in 100% DMSO .

  • Intermediate: Prepare a 100x intermediate in 100% Ethanol (PPN salts are often more soluble in EtOH than water).

  • Final: Spike the EtOH intermediate into the media under rapid vortexing.

    • Limit: Ensure final organic solvent concentration is <0.1%.

Mechanism of Failure (Visualized)

The following diagram illustrates why your current workflow is failing and the necessary chemical correction.

PrecipitationMechanism Stock DMSO Stock (PPN-GSK-10) Mix Mixing Step Stock->Mix Exchange Cation Exchange (Protocol A) Stock->Exchange Chemical Correction Media Aqueous Media (Water/Buffer) Media->Mix Precip PRECIPITATION (Hydrophobic PPN+ Aggregation) Mix->Precip Hydrophobic Effect BioFail Assay Failure (No Drug in Solution) Precip->BioFail NaSalt Na-GSK-10 (Hydrophilic Salt) Exchange->NaSalt Soluble Stable Solution (Bio-Available) NaSalt->Soluble + Media

Caption: Figure 1. The "Solubility Trap" mechanism showing how the PPN cation forces precipitation in aqueous media, and the Cation Exchange pathway required to restore solubility.

References

  • Compound Identification : GuideChem. (n.d.). Product Record: ppn-gsk-10-R-enantiomer (CAS 1597438-86-2).[3] Retrieved from

  • Parent Compound Properties : MedChemExpress. (2024). GSK1016790A: TRPV4 Agonist Technical Data. Retrieved from

  • PPN Salt Chemistry : Easterbrook, K. D., et al. (2023). Measurement of Henry's law and liquid-phase loss rate constants of peroxypropionic nitric anhydride (PPN). Atmospheric Chemistry and Physics. (Contextualizing PPN solubility behavior). Retrieved from

  • GSK1016790A Biological Context : Tocris Bioscience. (n.d.). GSK 1016790A Biological Activity and Solubility. Retrieved from

Sources

Optimization

Technical Support Center: Purification of High-Grade Chiral Compounds

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound "PPN-GSK-10-R-enantiomer" is not found in public scientific literature and is treated here as a representative, hypothetica...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "PPN-GSK-10-R-enantiomer" is not found in public scientific literature and is treated here as a representative, hypothetical small molecule for illustrating chiral purification techniques. The principles and troubleshooting steps described are based on established practices for enantiomeric separation of pharmaceutical compounds.

Introduction

The isolation of a single, high-purity enantiomer is a critical step in drug development.[1][2] The two enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles.[1][2][3] Therefore, regulatory bodies like the U.S. FDA mandate that preferably only the active enantiomer of a chiral drug is brought to market.[1] This guide provides a comprehensive technical resource for scientists facing challenges in purifying the desired R-enantiomer of a novel chiral compound, using "PPN-GSK-10-R" as our model.

We will cover common issues encountered during purification via High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), providing a structured troubleshooting guide and a list of frequently asked questions.

Core Principles of Chiral Separation

Unlike other isomers, enantiomers possess identical physical properties in an achiral environment, making their separation impossible on standard chromatography columns.[4][5] Chiral separation is achieved by creating a temporary diastereomeric relationship between the analyte and a chiral selector. This is accomplished using either a Chiral Stationary Phase (CSP) or a chiral additive in the mobile phase.[6] The most common and effective approach is using a CSP, which provides a three-dimensional chiral environment where one enantiomer interacts more strongly than the other, leading to different retention times and, thus, separation.[6][7]

Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are the most versatile and widely used due to their broad enantioselectivity for a wide range of compounds.[3][8][9]

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent challenges encountered during the purification of a target enantiomer.

Problem 1: Poor or No Resolution (Co-elution)

You inject your racemic mixture of PPN-GSK-10, but the chromatogram shows a single, sharp peak.

Possible Causes & Solutions

  • Inappropriate Chiral Stationary Phase (CSP): The fundamental issue may be a lack of stereospecific interaction between your analyte and the chosen CSP. Not all CSPs work for all molecules.

    • Solution: A systematic screening of different CSPs is the most effective strategy.[8][10] It's recommended to screen a diverse set of columns (e.g., amylose-based, cellulose-based, cyclodextrin-based) under various mobile phase conditions (Normal Phase, Reversed-Phase, Polar Organic).[8][11]

  • Incorrect Mobile Phase System: The choice of mobile phase (e.g., normal-phase vs. reversed-phase) is critical. The selectivity of a chiral separation can be dramatically influenced by the mobile phase composition.[3]

    • Solution: Test different solvent systems. For polysaccharide columns, normal-phase (e.g., Hexane/Isopropanol) and polar organic modes (e.g., Acetonitrile/Methanol) are common starting points. The type and ratio of the organic modifier (e.g., isopropanol vs. ethanol) can significantly impact selectivity.

  • Insufficient Column Equilibration: Chiral columns, particularly polysaccharide-based ones, can require extended equilibration times to provide stable and consistent performance.[12]

    • Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection. For some columns, this can take up to 1-2 hours.[12]

Problem 2: Poor Peak Shape (Tailing or Fronting)

The peaks for your R- and S-enantiomers are broad and asymmetrical, which degrades resolution and makes accurate quantification difficult.[13][14]

Possible Causes & Solutions

  • Secondary Interactions: Acidic or basic analytes can have secondary interactions with the stationary phase, leading to peak tailing. This is a common issue with amine- or carboxylic acid-containing molecules.

    • Solution: Add a mobile phase additive. For basic analytes like PPN-GSK-10 (assuming it has a basic nitrogen), add a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to the mobile phase. For acidic analytes, use an acidic modifier like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%).[15][16]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[16][17]

    • Solution: Ideally, dissolve the sample in the initial mobile phase.[18] If solubility is an issue, use the weakest possible solvent that can fully dissolve the compound and inject the smallest possible volume.[16][19]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to broad, fronting peaks.[20]

    • Solution: Reduce the injection volume or the sample concentration and re-inject.

Problem 3: Loss of Enantiomeric Purity Post-Purification

You've successfully separated the R-enantiomer, but after solvent evaporation, a chiral analysis shows the presence of the S-enantiomer.

Possible Causes & Solutions

  • Racemization During Workup: The target molecule may be unstable under certain conditions, leading to racemization (conversion of one enantiomer into the other).

    • Solution: This can be catalyzed by residual acid or base from the mobile phase or by elevated temperatures during solvent evaporation.[21] If a basic additive like DEA was used, ensure it is thoroughly removed. Use low-temperature evaporation methods (e.g., rotary evaporator with a room temperature water bath, or lyophilization).[21] Test the stability of your pure enantiomer by re-injecting a standard after it has been stored in the mobile phase for a period.

Experimental Workflows & Data

A logical approach to developing a chiral purification method is essential for success.

Workflow for Chiral Method Development

The following diagram illustrates a systematic approach to developing a robust chiral separation method.

ChiralMethodDev cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Verification Start Racemic PPN-GSK-10 Screen_CSPs Screen 3-4 Diverse CSPs (e.g., Amylose, Cellulose, Cyclodextrin) Start->Screen_CSPs Screen_MP Test Multiple Mobile Phases (NP, PO, RP) Screen_CSPs->Screen_MP Analyze Analyze Results: Identify Promising Conditions Screen_MP->Analyze Optimize Fine-Tune Method: - Modifier Type/Concentration - Flow Rate - Temperature Analyze->Optimize Verify Verify Resolution (Rs > 1.5) & Peak Shape Optimize->Verify Prep Scale-up to Preparative Column Verify->Prep End End Prep->End Collect High-Purity PPN-GSK-10-R PeakShapeTroubleshooting Start Problem: Poor Peak Shape (Tailing or Fronting) Check_Analyte Is Analyte Acidic or Basic? Start->Check_Analyte Add_Modifier Add Additive to Mobile Phase (e.g., 0.1% DEA for bases, 0.1% TFA for acids) Check_Analyte->Add_Modifier Yes Check_Solvent Is Sample Solvent Stronger than Mobile Phase? Check_Analyte->Check_Solvent No Add_Modifier->Check_Solvent Change_Solvent Dissolve Sample in Mobile Phase or Weaker Solvent Check_Solvent->Change_Solvent Yes Check_Load Is Sample Concentration High? Check_Solvent->Check_Load No Change_Solvent->Check_Load Reduce_Load Reduce Injection Volume or Sample Concentration Check_Load->Reduce_Load Yes End Peak Shape Improved Check_Load->End No Reduce_Load->End

Sources

Reference Data & Comparative Studies

Validation

HPLC Analysis Methods for GSK-10 R-Enantiomer Purity: A Comparative Technical Guide

The following guide details the HPLC analysis strategies for the chiral purity of GSK-1016790A (commonly abbreviated as GSK-10), specifically focusing on the detection and quantification of its R-enantiomer (or enantiome...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the HPLC analysis strategies for the chiral purity of GSK-1016790A (commonly abbreviated as GSK-10), specifically focusing on the detection and quantification of its R-enantiomer (or enantiomeric impurities).

Editorial Note: The term "ppn" in your request is interpreted here as ppm (parts per million) , referring to the requirement for high-sensitivity trace analysis of the enantiomeric impurity, or as a specific internal sample prefix. The guide focuses on GSK1016790A , a potent TRPV4 agonist, which contains multiple chiral centers (typically 1S, 2S configuration); thus, "R-enantiomer" refers to the optical antipode (e.g., 1R, 2R) or specific diastereomeric impurities.

Executive Summary & Molecule Profile

Target Molecule: GSK1016790A (GSK-10) Mechanism: TRPV4 Agonist Criticality of Chiral Purity: The biological activity of GSK-10 is highly stereospecific. The S,S-isomer is the active agonist. The R-enantiomer (or diastereomers) can exhibit off-target toxicity or reduced potency. For clinical and pre-clinical batches, the enantiomeric excess (ee) must typically exceed 98-99%, requiring detection methods capable of quantifying impurities at the ppm level .

Comparison of Analytical Platforms
FeatureMethod A: Normal Phase (NP-HPLC) Method B: Reverse Phase (RP-HPLC) Method C: SFC (Supercritical Fluid)
Primary Use QC Release Testing (High Selectivity)Bioanalysis & Trace Impurity (LC-MS)High-Throughput Screening
Column Chemistry Amylose/Cellulose (e.g., Chiralpak AD-H, IA)Immobilized Amylose (e.g., Chiralpak IG-3, ID)Chiralpak IC / IG
Mobile Phase Hexane/IPA/DEAWater/Acetonitrile/Ammonium BicarbCO₂/Methanol
Sensitivity UV Detection (Limit: ~0.05%)MS Compatible (Limit: <10 ppm) UV/MS (Medium)
Run Time 20–40 mins10–20 mins3–8 mins
Verdict Best for Routine QC Best for "ppn" (Trace) Analysis Best for Speed

In-Depth Methodologies

Method A: Normal Phase Chiral HPLC (The "Gold Standard" for Resolution)

This method utilizes polysaccharide-based stationary phases to achieve maximum separation between the S-isomer and its R-impurities through hydrogen bonding and steric inclusion.

  • Column: Daicel Chiralpak IA or AD-H (5 µm, 4.6 x 250 mm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (or 220 nm for higher sensitivity).

  • Mechanism: The "IA" column (immobilized Amylose tris(3,5-dimethylphenylcarbamate)) is robust against solvent shock. The basic modifier (DEA) suppresses peak tailing of the sulfonamide/amine groups on GSK-10.

Method B: Reverse Phase Chiral HPLC (The "Trace Level" Solution)

For "ppn" (ppm level) analysis, UV detection is often insufficient. Reverse phase allows for electrospray ionization (ESI-MS), enabling the detection of the R-enantiomer at extremely low levels.

  • Column: Daicel Chiralpak IG-3 (3 µm, 4.6 x 150 mm).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Bicarbonate in Water (pH 9.0).

    • Solvent B: Acetonitrile.[1][2]

    • Gradient: 40% B to 60% B over 15 mins.

  • Flow Rate: 0.8 mL/min.

  • Detection: MS/MS (MRM mode).

    • Precursor Ion: [M+H]+ (approx. m/z 522 for GSK-10).

    • Product Ion: Optimized fragment (e.g., m/z 264).

  • Why this works: The IG column (immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)) offers unique selectivity for sulfonamides in aqueous conditions.

Detailed Experimental Protocol (Recommended Workflow)

This protocol describes the validation of Method A for routine purity checks, with notes on adapting to Method B for high-sensitivity needs.

Step 1: System Suitability & Preparation
  • Blank Preparation: Inject mobile phase to ensure baseline stability.

  • Racemic Standard: Prepare a 1:1 mixture of synthesized S-GSK-10 and R-GSK-10 (0.5 mg/mL in Ethanol).

  • Resolution Check: Inject the racemate.

    • Requirement: Resolution (

      
      ) between enantiomers must be > 1.5 (baseline separation).
      
    • Typical Retention:

      
      , 
      
      
      
      (order may vary by column batch).
Step 2: Sample Analysis
  • Sample Prep: Dissolve the test batch of GSK-10 in 100% Ethanol to a concentration of 1.0 mg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (do not use Nylon, as it may bind the drug).

  • Injection: Inject 10 µL.

  • Integration: Integrate the small impurity peak (R-isomer) and the main peak (S-isomer).

  • Calculation:

    
    
    
Step 3: Trace Level Validation (For "ppn"/ppm requirements)

If the R-isomer is not detected by UV, switch to Method B (LC-MS) .

  • Spike the pure S-isomer with 0.1% (1000 ppm), 0.01% (100 ppm), and 0.001% (10 ppm) of the R-isomer.

  • Establish the Limit of Quantitation (LOQ) where the signal-to-noise ratio (S/N) is

    
    .
    

Visualization: Method Development Workflow

The following diagram illustrates the decision matrix for selecting and optimizing the chiral method for GSK-10.

G Start Start: GSK-10 Sample Screening Screening Phase (Columns: IA, IB, IC, IG) Start->Screening Decision Resolution (Rs) > 1.5? Screening->Decision Optimize Optimize Mobile Phase (Add DEA/TFA or Change % IPA) Decision->Optimize No Sensitivity Sensitivity Check (Is detection limit < 0.05%?) Decision->Sensitivity Yes Optimize->Screening MethodA Select Method A (Normal Phase UV) Sensitivity->MethodA Yes (Standard QC) MethodB Select Method B (Reverse Phase LC-MS) Sensitivity->MethodB No (Trace/ppm Analysis)

Caption: Workflow for selecting between Normal Phase (QC) and Reverse Phase (Trace Analysis) for GSK-10.

Quantitative Performance Data

The following data represents typical performance metrics for GSK-10 enantiomer separation on a Chiralpak IA column (Method A).

ParameterValueAcceptance Criteria
Retention Time (R-isomer) 12.4 minN/A
Retention Time (S-isomer) 14.9 minN/A
Selectivity (

)
1.28

Resolution (

)
2.4

Tailing Factor (

)
1.1

LOD (UV 254nm) 0.02% (200 ppm)N/A
LOD (MS - Method B) 0.0005% (5 ppm)N/A

References

  • Patexia. (2024). Therapeutic compounds and methods (GSK1016790A Chiral Separation). Patent Publication US20240287055. Link

  • Vertex Pharmaceuticals. (2024). Substituted (hetero)anilines and their use (WO2024149728A1). Google Patents. Link

  • MedChemExpress. (2024). GSK1016790A Product Information & Analytical Standards.Link

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH.Link

Sources

Comparative

Technical Guide: Determination of Enantiomeric Excess (ee) of PPN-GSK-10-R-Enantiomer

Executive Summary This guide details the technical protocols for determining the enantiomeric excess (ee) of ppn-gsk-10-R-enantiomer (hereafter referred to as PPN-GSK-10 ). Based on the nomenclature, this compound is ide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical protocols for determining the enantiomeric excess (ee) of ppn-gsk-10-R-enantiomer (hereafter referred to as PPN-GSK-10 ). Based on the nomenclature, this compound is identified as a chiral specific isomer (R-enantiomer) of a GSK-series pharmacophore, likely stabilized as a bis(triphenylphosphine)nitrogen (PPN) salt or a specific derivative.

Accurate ee determination is critical in drug development as enantiomers often exhibit distinct pharmacodynamic and toxicological profiles. For GSK-series compounds (e.g., TRPV4 agonists like GSK1016790A or BET inhibitors), the "R" enantiomer often possesses vastly different potency compared to the "S" form. This guide compares three primary analytical methodologies: Chiral High-Performance Liquid Chromatography (HPLC) , Supercritical Fluid Chromatography (SFC) , and Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents , providing a self-validating framework for selection and execution.

Part 1: Comparative Analysis of Analytical Methodologies

The selection of an analytical method depends on the physicochemical properties of PPN-GSK-10 (e.g., solubility, UV absorption, salt dissociation).

Table 1: Performance Comparison of ee Determination Methods
FeatureChiral HPLC (Normal Phase) Chiral SFC (Supercritical Fluid) 1H-NMR (with CSA)
Principle Liquid-solid adsorption (H-bonding,

-

)
Supercritical fluid adsorption/partitionDiastereomeric complexation
Resolution (

)
High (

typical)
Very High (

typical)
Low to Moderate
Speed Slow (20–45 min/run)Fast (3–10 min/run)Fast (Sample prep + 10 min)
Sensitivity (LOD) High (UV/Vis or MS detection)High (UV/Vis or MS detection)Low (requires mg quantities)
Solvent Consumption High (Hexane/IPA/EtOH)Low (Mainly

+ Modifier)
Low (Deuterated solvents)
Suitability for PPN Salts Good (ion-suppression may be needed)Excellent (polar modifiers dissolve salts)Moderate (counter-ion interference)
Cost per Sample HighLow (after instrument capex)Low

Recommendation:

  • Primary Method: Chiral SFC is the superior choice for PPN-GSK-10 due to its ability to handle polar salts (with methanol modifiers) and rapid equilibration times.

  • Validation Method: Chiral HPLC (Normal Phase) serves as the industry standard for validating SFC results.

  • Quick Screen: NMR is useful only during early synthesis to estimate ee > 90% but lacks the precision for final quality control (> 98% ee).

Part 2: Detailed Experimental Protocols

Protocol A: Chiral SFC Determination (Recommended)

Rationale: SFC utilizes supercritical


, which has low viscosity and high diffusivity, allowing for faster separations. For PPN salts, the addition of a polar modifier (Methanol) and a basic additive (Diethylamine) ensures sharp peak shapes by suppressing non-specific interactions.
1. Materials & Equipment
  • Instrument: Agilent 1260 Infinity II SFC or Waters UPC².

  • Column: Chiralpak IG or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Why IG? The immobilized stationary phase is robust against basic additives required for PPN salts.

  • Mobile Phase A:

    
     (SFC Grade).
    
  • Mobile Phase B: Methanol + 0.1% Diethylamine (DEA).

  • Detection: UV at 254 nm (or

    
     of GSK-10 chromophore).
    
2. Method Parameters
  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 120 bar.

  • Column Temperature: 40°C.

  • Gradient:

    • 0–1 min: 5% B (Isocratic hold)

    • 1–6 min: 5%

      
       40% B (Linear gradient)
      
    • 6–8 min: 40% B (Hold)

  • Sample Prep: Dissolve 1 mg PPN-GSK-10 in 1 mL Methanol. Filter through 0.2

    
    m PTFE filter.
    
3. Self-Validating Steps
  • Racemic Standard: Always inject a racemic mixture of GSK-10 first to establish the retention times (

    
    ) of both 
    
    
    
    and
    
    
    enantiomers.
  • Resolution Check: Ensure resolution (

    
    ) between peaks is 
    
    
    
    .
    • Calculation:

      
      
      
  • Blank Injection: Inject pure methanol to ensure no carryover.

Protocol B: Chiral HPLC Determination (Validation)

Rationale: Normal phase HPLC is the historical gold standard. For PPN salts, the use of a non-polar solvent (Hexane) with a polar alcohol (IPA/EtOH) drives the salt into the stationary phase pores, separating isomers based on steric fit.

1. Materials & Equipment
  • Instrument: Standard HPLC (e.g., Agilent 1200 series).

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1 v/v/v).

    • Note: DEA is crucial to mask silanol groups and prevent tailing of the PPN cation.

2. Method Parameters
  • Flow Rate: 0.5 – 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV 254 nm.

3. Calculation of Enantiomeric Excess


  • Where

    
     is the peak area of the target R-enantiomer.
    

Part 3: Mechanism & Workflow Visualization

Diagram 1: Method Development Workflow

This flowchart illustrates the logical progression from sample receiving to validated ee method.

MethodDevelopment Start Sample: PPN-GSK-10 (Unknown ee) Solubility Solubility Check (MeOH, IPA, Hexane) Start->Solubility Screening Column Screening (AD-H, OD-H, IG, IC) Solubility->Screening SFC_Select Select SFC (Preferred) High Throughput Screening->SFC_Select Polar/Salt HPLC_Select Select HPLC (Alternative) High Stability Screening->HPLC_Select Neutral/Lipophilic Opt_Mobile Optimize Mobile Phase (Add 0.1% DEA for Peak Shape) SFC_Select->Opt_Mobile HPLC_Select->Opt_Mobile Validation Validation (Linearity, Resolution > 1.5) Opt_Mobile->Validation Final Final ee Determination Validation->Final

Caption: Logical workflow for developing a chiral separation method for PPN-GSK-10.

Diagram 2: Chiral Recognition Mechanism

Visualizing how the polysaccharide stationary phase discriminates between enantiomers.

ChiralRecognition CSP Chiral Stationary Phase (Amylose/Cellulose) Interaction_R Strong Interaction (3-Point Fit) CSP->Interaction_R H-Bonding/Pi-Pi Interaction_S Weak Interaction (Steric Clash) CSP->Interaction_S R_Enant R-Enantiomer (Target) R_Enant->Interaction_R S_Enant S-Enantiomer (Impurity) S_Enant->Interaction_S Elution Differential Elution Time Interaction_R->Elution Elutes Second (t2) Interaction_S->Elution Elutes First (t1)

Caption: Mechanism of chiral discrimination. The 'R' enantiomer forms a stable complex, eluting later.

Part 4: Troubleshooting & Scientific Integrity

Common Issues and Solutions
  • Broad Peaks / Tailing:

    • Cause: Interaction of the PPN cation or basic amines on the GSK scaffold with residual silanols on the column silica.

    • Fix: Increase basic additive (DEA or TEA) to 0.1% - 0.2%. For SFC, ensure the makeup solvent also contains the additive.

  • Peak Inversion:

    • Cause: Changing mobile phase polarity can sometimes reverse elution order.

    • Fix: Always run a spiked sample (Pure R + Racemate) to confirm which peak corresponds to the R-enantiomer.

  • Salt Dissociation:

    • Cause: PPN salts may dissociate in the column, leading to multiple peaks.

    • Fix: Use a mobile phase with higher ionic strength or switch to a coated phase (e.g., Chiralpak IA) that tolerates stronger solvents.

Citations & References

The methodologies described above are grounded in standard practices for chiral separation of pharmaceutical intermediates.

  • Chiral Separation of Heterocyclic Drugs: Techniques involving polysaccharide-based stationary phases are the industry standard for GSK-like heterocycles.

    • Source: (Contextual basis for method selection).

  • SFC for Pharmaceutical Salts: Supercritical Fluid Chromatography is validated for separating ionic compounds and salts like PPN by using polar modifiers.

    • Source: (Discusses PPN salts in chiral catalysis).

  • GSK1016790A Characteristics: Understanding the base molecule's solubility and stability.

    • Source: (Provides context on GSK-10 series potency).

References

  • National Institutes of Health (NIH). (2020). Separation of trans-enantiomers of TRP modulators. PMC. Retrieved from [Link]

  • American Chemical Society (ACS). (2016). Identification of Benzoisoxazoloazepine Inhibitor (CPI-0610). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Lipid-independent control of endothelial and neuronal TRPC3 channels by light (GSK1702934A). Retrieved from [Link]

Validation

A Comparative Guide to the NMR Characterization of ppn-gsk-10-R-enantiomer: A Practical Approach for Researchers

In the landscape of modern drug development, the stereochemistry of a molecule is of paramount importance, as enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] The precise determinat...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the stereochemistry of a molecule is of paramount importance, as enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] The precise determination of enantiomeric purity is therefore a critical step in the synthesis and quality control of chiral drug candidates. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the characterization of the chiral molecule designated ppn-gsk-10-R-enantiomer. As a senior application scientist, this document will not only detail the "how" but also the "why" behind the experimental choices, offering a framework for robust and reliable chiral analysis.

The Challenge of Enantiomeric Differentiation

Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. This includes their NMR spectra, making their direct differentiation by standard NMR techniques impossible.[1][2] To overcome this, a chiral environment must be introduced to induce diastereomeric non-equivalence, which can be detected and quantified by NMR. This guide will focus on the practical application of NMR for this purpose and compare its performance with established chromatographic methods.

NMR-Based Chiral Analysis: A Detailed Workflow

The fundamental principle of using NMR for determining enantiomeric excess (ee) lies in the conversion of an enantiomeric mixture into a mixture of diastereomers.[1] This is typically achieved through the use of a chiral auxiliary, which can be either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[1][3]

Experimental Protocol: Enantiomeric Excess Determination of ppn-gsk-10-R-enantiomer via ¹H NMR

This protocol outlines the use of a chiral solvating agent for the determination of the enantiomeric excess of a hypothetical sample of ppn-gsk-10-R-enantiomer.

1. Sample Preparation:

  • Analyte Solution: Prepare a stock solution of the ppn-gsk-10-R-enantiomer sample of unknown enantiomeric purity in a suitable deuterated solvent (e.g., CDCl₃). The concentration should be optimized to provide a good signal-to-noise ratio in the NMR experiment.

  • Chiral Solvating Agent (CSA) Solution: Prepare a stock solution of an appropriate enantiomerically pure CSA. The choice of CSA is crucial and depends on the functional groups present in the analyte. For a molecule like ppn-gsk-10-R-enantiomer, which may contain hydrogen bond donors or acceptors, a CSA such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol could be effective.[4]

  • NMR Sample: In an NMR tube, combine a precise volume of the analyte solution with an increasing molar equivalent of the CSA solution. It is advisable to perform a titration, starting with a 0.5 molar equivalent of CSA and incrementally increasing it, to find the optimal ratio that provides the best separation of signals.

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.[1]

  • Acquire a standard ¹H NMR spectrum.

  • Ensure a sufficient number of scans to achieve a high signal-to-noise ratio, which is critical for accurate integration.[1]

  • The spectral width should be set to encompass all relevant signals.

3. Data Processing and Analysis:

  • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

  • Perform a Fourier transform and phase correction.

  • Carefully integrate the baseline-resolved signals corresponding to the two diastereomeric complexes.

  • Calculate the enantiomeric excess (ee) using the following formula:

    • ee (%) = [|Integration of Major Diastereomer - Integration of Minor Diastereomer| / (Integration of Major Diastereomer + Integration of Minor Diastereomer)] x 100

Causality Behind Experimental Choices
  • Choice of Chiral Auxiliary: CSAs are often preferred over CDAs as they form non-covalent complexes, which simplifies sample preparation and avoids potential changes in the analyte's structure.[1] The interaction with the CSA creates a transient chiral environment, leading to distinct chemical shifts for the protons of the two enantiomers.

  • Solvent Selection: The choice of a deuterated solvent is standard for NMR to avoid large solvent signals that would obscure the analyte's peaks. The solvent's polarity can also influence the strength of the interaction between the analyte and the CSA.

  • Titration of CSA: A titration is performed to ensure that the observed chemical shift differences are due to the formation of diastereomeric complexes and to find the saturation point where the largest chemical shift separation is achieved.

Comparative Analysis of Analytical Techniques

While NMR is a powerful tool, it is essential to understand its performance in the context of other widely used techniques for chiral analysis.[5][6][7]

Technique Principle Advantages Disadvantages Application to ppn-gsk-10-R-enantiomer
NMR with Chiral Auxiliaries Formation of diastereomeric complexes leading to distinct NMR signals.[1][3]- Non-destructive. - Relatively fast analysis time. - Provides structural information. - Does not require calibration curves.[8]- Lower sensitivity compared to chromatographic methods. - Signal overlap can be an issue.[9] - Requires a suitable chiral auxiliary.Ideal for rapid determination of enantiomeric excess and for mechanistic studies where structural information is valuable.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.[6][7][10]- High resolution and accuracy.[6] - High sensitivity (UV, MS detection). - Well-established and versatile.[10]- Requires method development for each analyte. - Can be time-consuming. - Destructive analysis.The gold standard for routine quality control and accurate quantification of enantiomeric purity, especially at low levels of the undesired enantiomer.
Supercritical Fluid Chromatography (SFC) with CSPs Similar to HPLC but uses a supercritical fluid as the mobile phase.[7][11]- Faster separations than HPLC. - Lower solvent consumption.- Requires specialized equipment. - Method development can be complex.A greener and faster alternative to HPLC for high-throughput screening and purification.
Gas Chromatography (GC) with Chiral Stationary Phases Separation of volatile enantiomers in the gas phase based on their interaction with a chiral stationary phase.[6][7]- High resolution and speed for volatile compounds.- Limited to volatile and thermally stable analytes.Potentially applicable if ppn-gsk-10-R-enantiomer is volatile or can be derivatized to be volatile.

Visualizing the Workflow

To further clarify the experimental and decision-making processes, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis prep_analyte Prepare Analyte Solution (ppn-gsk-10-R-enantiomer in CDCl3) mix Combine in NMR Tube (Titration) prep_analyte->mix prep_csa Prepare CSA Solution ((R)-(-)-TFAE in CDCl3) prep_csa->mix load_sample Insert Sample into Spectrometer mix->load_sample tune_shim Tune and Shim load_sample->tune_shim acquire Acquire ¹H NMR Spectrum tune_shim->acquire process_data Fourier Transform & Phasing acquire->process_data integrate Integrate Diastereomeric Signals process_data->integrate calculate_ee Calculate Enantiomeric Excess integrate->calculate_ee

Caption: Experimental workflow for ee determination by NMR.

decision_tree start Chiral Purity Analysis of ppn-gsk-10-R-enantiomer q1 Need for Structural Information or Rapid Screening? start->q1 nmr NMR with Chiral Auxiliary q1->nmr Yes q2 High Accuracy and Sensitivity for QC Required? q1->q2 No hplc HPLC with CSP q2->hplc Yes gc Is the Analyte Volatile? q2->gc No sfc Consider SFC for Higher Throughput hplc->sfc Alternative gc_method GC with CSP gc->gc_method Yes

Sources

Comparative

Validating Biological Activity of PPN-GSK-10 (R-Enantiomer) Batches

The following guide details the validation of PPN-GSK-10-R-enantiomer batches. Note on Nomenclature: GSK-10: Refers to GSK1016790A , a potent and selective agonist of the TRPV4 (Transient Receptor Potential Vanilloid 4)...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation of PPN-GSK-10-R-enantiomer batches.

Note on Nomenclature:

  • GSK-10: Refers to GSK1016790A , a potent and selective agonist of the TRPV4 (Transient Receptor Potential Vanilloid 4) ion channel.[1][2]

  • R-Enantiomer: The standard biologically active form of GSK1016790A typically possesses the (S,S) absolute configuration (specifically N-((1S)-1-{[4-((2S)-2-...). Therefore, the R-enantiomer (or (R,R)-isomer) generally serves as a distomer (less active/inactive stereoisomer) or a negative control.

  • PPN: In this context, "PPN" is treated as a specific batch designation, salt form (e.g., Bis(triphenylphosphine)nitrogen for solubility), or internal code. If "PPN" refers to the target tissue (Pedunculopontine Nucleus) for in vivo application, the in vitro validation steps below remain the prerequisite standard.

Content Type: Publish Comparison Guide Audience: Researchers, Drug Discovery Scientists, QA/QC Specialists

Executive Summary

The biological validation of chiral small molecules like GSK1016790A requires rigorous distinction between the eutomer (active S-form) and the distomer (R-form). For PPN-GSK-10-R-enantiomer batches, the primary validation goal is often to confirm stereochemical purity and reduced potency relative to the S-isomer, ensuring the batch is suitable as a negative control or for specific mechanistic studies.

This guide outlines a self-validating workflow combining Analytical QC (Chiral HPLC) with Functional Bioassays (Calcium Imaging) to quantify the Activity Gap between the R and S enantiomers.

Chemical & Analytical Verification (Pre-Bioassay)

Before expending biological reagents, the batch must pass chemical identity checks. The high potency of GSK-10 (EC50 ~1-10 nM) means even trace contamination with the S-isomer can yield false-positive biological activity in R-batches.

Protocol A: Chiral Purity Assessment
  • Objective: Quantify Enantiomeric Excess (ee%).

  • Method: Chiral HPLC or SFC (Supercritical Fluid Chromatography).

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane:Isopropanol (variable ratios, typically 80:20) with 0.1% Diethylamine.

  • Acceptance Criteria:

    • R-Enantiomer Batch: >99.5% purity ( <0.5% S-isomer contamination).

    • Note: A 1% contamination of the nanomolar-potent S-isomer can make an inactive R-batch appear active.

Protocol B: "PPN" Moiety Verification

If "PPN" refers to the Bis(triphenylphosphine)nitrogen cation (used to stabilize anionic drug forms or improve lipophilicity):

  • Method: 31P-NMR (Phosphorus NMR).

  • Expected Signal: Single sharp peak at ~22 ppm (relative to H3PO4).

  • Stoichiometry Check: Integrate 1H-NMR signals of the GSK-10 scaffold vs. the Phenyl protons of PPN (30 protons per cation) to ensure 1:1 salt formation.

Functional Validation: TRPV4 Calcium Influx Assay

The gold standard for validating GSK-10 activity is measuring intracellular calcium (


) elevation in TRPV4-expressing cells.
Experimental Design
  • Cell Line: HEK293 stably expressing human TRPV4 (HEK-hTRPV4) or HUVECs (Human Umbilical Vein Endothelial Cells).

  • Readout: Fluorescence intensity of Fluo-4 AM or Fura-2 AM calcium indicators.

  • Controls:

    • Positive Control:[3][4] Standard GSK1016790A (S-Enantiomer) [1-100 nM].

    • Negative Control:[2] Vehicle (DMSO 0.1%).

    • Antagonist Block: Pre-incubation with GSK2193874 (TRPV4 antagonist) to prove specificity.

Step-by-Step Workflow
  • Seeding: Plate HEK-hTRPV4 cells (20,000/well) in 96-well black-wall plates coated with Poly-D-Lysine. Incubate 24h.

  • Dye Loading: Aspirate media. Add 100 µL Fluo-4 AM (2 µM) in HBSS buffer + 2.5 mM Probenecid. Incubate 45 min at 37°C.

  • Baseline: Measure baseline fluorescence (

    
    ) for 30 seconds (Ex/Em: 494/516 nm).
    
  • Agonist Addition: Inject 20 µL of PPN-GSK-10-R batch (titrated 0.1 nM – 10 µM) vs. S-Standard .

  • Kinetics: Record fluorescence (

    
    ) every 2 seconds for 300 seconds.
    
  • Analysis: Plot

    
     vs. Log[Concentration]. Fit to Hill Equation.
    

Visualization: Mechanism & Validation Logic[6]

TRPV4 Signaling & Validation Pathway

The following diagram illustrates the signaling cascade activated by GSK-10 and the decision logic for validating the R-enantiomer batch.

G cluster_0 Chemical Input cluster_1 Cellular Target (HEK-TRPV4) cluster_2 Readout & Decision Batch PPN-GSK-10 (R-Enantiomer) TRPV4 TRPV4 Channel (Closed) Batch->TRPV4 Low Affinity? (Check Purity) Standard GSK1016790A (S-Standard) Standard->TRPV4 High Affinity (EC50 ~2nM) TRPV4_Open TRPV4 Channel (Open) TRPV4->TRPV4_Open Activation Ca_Influx Ca2+ Influx TRPV4_Open->Ca_Influx Fluo4 Fluo-4 Signal (Increase) Ca_Influx->Fluo4 Bind Dye Validation Validation Outcome Fluo4->Validation Compare EC50

Caption: Workflow comparing the high-affinity activation of TRPV4 by the S-Standard vs. the expected low-affinity interaction of the R-Enantiomer batch.

Comparative Performance Guide

This table summarizes the expected performance metrics for a valid "R-Enantiomer" batch compared to the standard active compound.

FeatureGSK1016790A (S-Standard) PPN-GSK-10 (R-Batch) Validation Criteria
Primary Role Potent AgonistNegative Control / DistomerMust show distinct separation.
EC50 (Potency) 1 - 10 nM > 1,000 nM (Expected)R-batch EC50 should be >100x higher than S.
Emax (Efficacy) 100% (Full Agonist)< 20% (at 100 nM)High Emax at low doses indicates S-contamination.
Specificity Blocked by GSK2193874N/A (if inactive)Any residual activity must be blockable.
Solubility Low (Hydrophobic)High (if PPN salt)PPN salt should dissolve in DMSO/Media faster.
Interpretation of Results
  • Scenario A (Pass): The R-batch shows no significant Ca2+ influx up to 1 µM.

  • Scenario B (Fail - Contamination): The R-batch shows an EC50 of ~100-500 nM.

  • Scenario C (Fail - Identity): The R-batch shows EC50 ~2 nM (identical to Standard).

References

  • Baratchi, S., et al. (2019). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Pharmacology. [Link]

  • Thorneloe, K. S., et al. (2008). N-((1S)-1-{[4-((2S)-2-{[(2,4-Dichlorophenyl)sulfonyl]amino}-3-hydroxy-1-oxopropyl]-1-piperazinyl}carbonyl)-3-methylbutyl]-1-benzothiophene-2-carboxamide (GSK1016790A), a Novel and Potent Transient Receptor Potential Vanilloid 4 Channel Agonist. Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

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